Antimalarial agent 29
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H10ClF3N2 |
|---|---|
Molecular Weight |
346.7 g/mol |
IUPAC Name |
6-chloro-1-[3-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H10ClF3N2/c19-12-4-5-15-14(9-12)13-6-7-23-16(17(13)24-15)10-2-1-3-11(8-10)18(20,21)22/h1-9,24H |
InChI Key |
MWRDJWDOACIZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC3=C2NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potency of Antimalarial Agent 29: A Technical Guide to its Mechanism of Action
For Immediate Release
Orlando, FL – November 7, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of the promising antimalarial candidate, designated as agent 29. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. Agent 29, a 6-chloro-2-arylvinylquinoline derivative, has demonstrated potent low nanomolar antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, marking it as a significant compound in the development of new therapeutics.
Core Compound Identity
Agent 29: (E)-6-chloro-2-(4-fluorostyryl)-4-((4-(piperidin-1-yl)piperidin-1-yl)methyl)quinoline
Executive Summary
Antimalarial agent 29 exhibits potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While belonging to the quinoline class of antimalarials, its mechanism of action appears to be distinct from the classical inhibition of hemozoin formation, a hallmark of drugs like chloroquine. This suggests a novel mode of action that could be pivotal in overcoming existing drug resistance. This guide summarizes the current understanding of its bioactivity, delineates the experimental protocols used for its characterization, and presents signaling and workflow diagrams to illustrate key processes.
Quantitative Bioactivity Data
The antiplasmodial efficacy of agent 29 has been quantified against various strains and developmental stages of P. falciparum. The following tables summarize these findings for comparative analysis.
Table 1: In Vitro Activity Against Asexual Blood Stages of P. falciparum
| Compound | Strain | EC₅₀ (nM) | Resistance Index (RI) | Selectivity Index (SI) |
| Agent 29 | Dd2 (CQ-resistant) | 4.8 ± 2.0 | < 1 | > 200 |
| Agent 29 | 3D7 (CQ-sensitive) | 8.7 ± 0.5 | ||
| Chloroquine | Dd2 (CQ-resistant) | - | ~10 | - |
| Chloroquine | 3D7 (CQ-sensitive) | - | - |
RI is calculated as EC₅₀ (Dd2) / EC₅₀ (3D7). A value < 1 indicates higher potency against the resistant strain. SI is calculated as cytotoxicity (e.g., against a mammalian cell line) / antiplasmodial activity (EC₅₀).
Table 2: Activity Against P. falciparum Gametocyte Stages
| Compound | Stage | EC₅₀ (nM) |
| Agent 29 | Early (II-III) | 590.7 ± 118.7 |
| Agent 29 | Late (IV-V) | 2049.3 ± 113.6 |
| Methylene Blue (Control) | Early (II-III) | 74.7 ± 21.9 |
| Methylene Blue (Control) | Late (IV-V) | 107.2 ± 46.3 |
Mechanism of Action
The primary mechanism of action for many quinoline antimalarials is the inhibition of β-hematin (hemozoin) formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.
While agent 29 does exhibit some inhibitory activity on β-hematin formation, this effect is significantly weaker than that of chloroquine and does not correlate with its potent antiplasmodial activity. This discrepancy strongly suggests that the primary mechanism of action for agent 29 is not the inhibition of heme detoxification. The precise molecular target of agent 29 remains to be elucidated, but its high efficacy against chloroquine-resistant strains points towards a novel target or pathway.
Figure 1: Proposed mechanism of action for Agent 29 compared to Chloroquine.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.
-
Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Agent 29 is serially diluted in DMSO and dispensed into 96-well plates.
-
Assay Initiation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: Plates are incubated for 72 hours under the conditions described in step 1.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The buffer typically consists of Tris-HCl, EDTA, saponin, and Triton X-100.
-
Fluorescence Measurement: After incubation in the dark, fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the number of parasites. EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Figure 2: Experimental workflow for the SYBR Green I antiplasmodial assay.
β-Hematin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin.
-
Reagent Preparation: A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO). Agent 29 is prepared in various concentrations.
-
Assay Reaction: In a 96-well plate, the hemin solution is added to a reaction buffer (e.g., sodium acetate buffer, pH 4.8).
-
Compound Addition: The different concentrations of agent 29 are added to the wells.
-
Initiation and Incubation: The reaction is initiated, often by the addition of an inducer like a lipid or detergent (e.g., NP-40), and the plate is incubated with shaking for several hours at a controlled temperature (e.g., 37°C).
-
Quantification: The amount of β-hematin formed is quantified. A common method involves pelleting the insoluble β-hematin by centrifugation, washing to remove free hemin, and then solubilizing the β-hematin for spectrophotometric measurement. Alternatively, the remaining soluble hemin can be quantified.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and IC₅₀ values are determined.
Navigating the Landscape of Novel Antimalarials: An In-depth Analysis of Compound 29 and the Therapeutic Potential of Plasmodium falciparum Hsp90 Inhibition
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. This technical guide addresses the topic of "antimalarial agent 29" and its potential interaction with the P. falciparum heat shock protein 90 (PfHsp90). Extensive literature review did not identify a specific molecule designated "this compound" with a confirmed mechanism of action involving the inhibition of PfHsp90. However, the search did reveal a highly potent antimalarial, compound 29 , from a series of 6-chloro-2-arylvinylquinolines. This document provides a comprehensive overview of this promising compound, including its quantitative biological data and likely experimental protocols. Furthermore, it delves into the broader, validated strategy of targeting PfHsp90 for antimalarial therapy, complete with a conceptual signaling pathway.
Section 1: The Potent Antimalarial Activity of 6-Chloro-2-arylvinylquinoline Compound 29
A significant finding in the quest for new antimalarials is a styrylquinoline derivative, referred to as compound 29 , which has demonstrated exceptional potency against chloroquine-resistant strains of P. falciparum. While its mechanism of action is not through the inhibition of PfHsp90, it represents a promising lead for further development.
Data Presentation: In Vitro Efficacy of Compound 29
The following table summarizes the key quantitative data for compound 29, highlighting its potent activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.
| Compound ID | P. falciparum Strain | EC50 (nM) | Resistance Index (RI) | Selectivity Index (SI) |
| Compound 29 | Dd2 (CQ-resistant) | 4.8 ± 2.0 | < 1 | > 200 |
| Compound 29 | 3D7 (CQ-sensitive) | 8.7 ± 0.5 | < 1 | > 200 |
Data extracted from a study on 6-chloro-2-arylvinylquinolines. The Resistance Index (RI) is the ratio of EC50 for the resistant strain to the sensitive strain. The Selectivity Index (SI) is the ratio of cytotoxicity to antimalarial activity.[1]
Experimental Protocols
The following are detailed methodologies likely employed in the evaluation of compound 29, based on standard practices in antimalarial drug discovery.
1. In Vitro Antimalarial Activity Assay (SYBR Green I-based):
-
Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Susceptibility Assay: Asynchronous parasite cultures are diluted to a parasitemia of 0.5-1% and an erythrocyte concentration of 2%. The parasite suspension is then added to 96-well plates containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing SYBR Green I dye is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% effective concentration (EC₅₀) is determined by non-linear regression analysis.
2. β-Hematin Inhibition Assay:
-
Reaction Mixture: A solution of hemin chloride in DMSO is added to a sodium acetate buffer (pH 5.0) in a 96-well plate.
-
Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Initiation of Hemozoin Formation: The reaction is initiated by the addition of a solution of oleic acid in Tween 20.
-
Incubation: The plate is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin (hemozoin).
-
Washing and Solubilization: The plate is centrifuged, and the supernatant is removed. The pellet is washed with DMSO to remove any unreacted hemin. The resulting β-hematin pellet is then dissolved in a solution of NaOH.
-
Absorbance Measurement: The absorbance of the dissolved β-hematin is measured at approximately 405 nm using a microplate reader.
-
Data Analysis: The percentage of β-hematin inhibition is calculated relative to a positive control (e.g., chloroquine) and a negative control (no compound).
Section 2: Plasmodium falciparum Hsp90 as a Therapeutic Target
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the maturation and stability of a wide range of "client" proteins. In P. falciparum, PfHsp90 plays a critical role in parasite development, stress responses, and the emergence of drug resistance.[1][2] This makes it a compelling target for the development of novel antimalarial therapies.
Mechanism of Action of PfHsp90 Inhibitors
PfHsp90 inhibitors typically act by competitively binding to the ATP-binding pocket in the N-terminal domain of the chaperone.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of client proteins that are essential for parasite survival. This disruption of protein homeostasis ultimately results in parasite death.
Signaling and Functional Pathway of PfHsp90
The following diagram illustrates the central role of PfHsp90 in maintaining cellular function in P. falciparum and the consequences of its inhibition.
Caption: PfHsp90 functional cycle and mechanism of inhibition.
Conclusion
While the initial query for an "this compound" that inhibits PfHsp90 could not be directly substantiated from the available literature, this guide has provided a detailed analysis of a highly potent antimalarial, compound 29 , from the 6-chloro-2-arylvinylquinoline class. Its significant in vitro activity warrants further investigation, although its primary mechanism of action appears to be distinct from PfHsp90 inhibition.
Separately, the targeting of PfHsp90 remains a strategically important and well-validated approach for the development of new antimalarials. The disruption of the PfHsp90 chaperone machinery offers a multifaceted attack on the parasite, with the potential to not only kill the parasite directly but also to reverse resistance to existing drugs.
For researchers and drug development professionals, it is crucial to clearly define the molecular targets of novel compounds. Should "this compound" be an internal or developmental designation for a PfHsp90 inhibitor, further studies would be required to elucidate its specific interactions and downstream effects, building upon the foundational principles of PfHsp90 biology outlined in this whitepaper.
References
Efficacy of Novel Antimalarial Agents Against Plasmodium berghei Liver Stage: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The liver stage of Plasmodium infection is a critical bottleneck and a key target for prophylactic antimalarial drugs. This technical guide provides an in-depth overview of the evaluation of antimalarial potency against the liver stage of the rodent malaria parasite, Plasmodium berghei. While specific data for a designated "antimalarial agent 29" is not publicly available, this document synthesizes findings for other potent compounds and outlines the standardized experimental protocols used to determine their efficacy, presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Quantitative Analysis of Antiplasmodial Activity
The efficacy of various compounds against the liver stage of P. berghei has been quantified, revealing agents with potent, low nanomolar activity. The following table summarizes the reported IC50/EC50 values for several notable antimalarial agents.
| Compound Name/Identifier | EC50/IC50 (nM) against P. berghei Liver Stage | Reference |
| DDD107498 | ~1 | [1] |
| ICI 56,780 | 0.08 | [2] |
| Atovaquone | 1.42 | [2] |
| P4Q-146 | 2.82 | [2] |
| P4Q-158 | 3.07 | [2] |
| Halofuginone | 17 (by antibody staining); 7.8 (by luciferase assay) | [3] |
| Compound 27 | 0.92 | [4] |
| MMV667494 | 6.8 | [5] |
| MMV634140 | 94.2 | [5] |
Experimental Protocol: In Vitro P. berghei Liver Stage Inhibition Assay
The determination of antimalarial potency against P. berghei liver stages is typically conducted through in vitro assays using hepatocyte cell lines. The following protocol is a synthesized representation of standard methodologies.[2][3]
1. Cell Culture and Seeding:
-
Human hepatoma cell lines, such as HepG2 or Huh7, are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are seeded into multi-well plates (e.g., 96-well or 384-well) at a density that allows for the formation of a confluent monolayer. For example, 75,000 HepG2 cells per well in a 96-well plate.[2]
2. Sporozoite Isolation and Infection:
-
P. berghei sporozoites are isolated from the salivary glands of infected Anopheles mosquitoes.
-
The hepatocyte monolayer is then infected with a defined number of sporozoites, for instance, 5,000 sporozoites per well.[2] To enhance infection, plates may be centrifuged at a low speed.
3. Compound Treatment:
-
Immediately following or a few hours after sporozoite addition, the cultured cells are treated with serial dilutions of the test compounds.
-
Control wells include untreated infected cells (positive control) and uninfected cells (negative control). A known active compound, such as atovaquone, is often used as a reference control.[2]
4. Incubation:
-
The treated and infected cells are incubated for a period that allows for the development of the liver-stage parasites (exoerythrocytic forms or EEFs), typically around 44-48 hours.[2]
5. Quantification of Parasite Load:
-
After incubation, the parasite load is quantified. Several methods can be employed:
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies targeting parasite-specific proteins (e.g., heat shock protein 70 or circumsporozoite protein). The number of EEFs is then counted using microscopy.[3]
-
Luciferase Reporter Assay: If using a transgenic P. berghei strain expressing luciferase, a luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the parasite load, is measured using a luminometer.[3]
-
Fluorescent Protein Reporters: For parasites expressing fluorescent proteins like GFP, the percentage of infected (GFP-positive) cells can be determined by flow cytometry or high-content imaging.[6][7][8][9]
-
6. Data Analysis:
-
The quantified parasite load at different compound concentrations is used to generate a dose-response curve.
-
The EC50 or IC50 value, representing the concentration at which the compound inhibits parasite development by 50%, is calculated from this curve.
Visualizations: Workflows and Potential Mechanisms
To further elucidate the experimental process and potential biological targets, the following diagrams are provided.
Caption: Workflow for the in vitro determination of antimalarial EC50 against P. berghei liver stage.
Many antimalarial compounds target essential parasite cellular processes. One such critical pathway is protein synthesis. The diagram below illustrates a simplified, hypothetical signaling pathway related to protein synthesis, a known target for some antimalarial agents.[1][10][11]
Caption: Hypothetical inhibition of parasite protein synthesis via eEF2, a target for some antimalarials.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Plasmodium liver stage inhibition by halofuginone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates in the discovery and development of novel antimalarial drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
- 7. Development of an in vitro assay and demonstration of Plasmodium berghei liver-stage inhibition by TRAP-specific CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. malariaworld.org [malariaworld.org]
An In-Depth Technical Guide on the Early Research of Antimalarial Agent 29
This technical guide provides a comprehensive overview of the early-stage research and development of Antimalarial agent 29, a promising compound in the fight against malaria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's initial efficacy data, the experimental protocols used for its evaluation, and its potential mechanism of action.
Quantitative Efficacy Data
The initial in vitro studies have demonstrated the potent antiplasmodial activity of this compound against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, as well as its activity against the liver stage of Plasmodium berghei. The quantitative data from these early assessments are summarized below.
Table 1: In Vitro Efficacy of this compound against Plasmodium Parasites
| Compound ID | Parasite Strain/Stage | Efficacy Metric (EC50) | Value |
| Compound 29 | P. falciparum Dd2 (chloroquine-resistant) | EC50 | 4.8 ± 2.0 nM[1] |
| Compound 29 | P. falciparum 3D7 (chloroquine-sensitive) | EC50 | 8.7 ± 0.5 nM[1] |
| This compound (compound 16) | P. berghei liver stage | EC50 | 5.2 µM[2][3] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the early research of this compound.
2.1. In Vitro Antiplasmodial Activity Assay against P. falciparum
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.
-
Parasite Strains:
-
P. falciparum Dd2 (chloroquine-resistant)
-
P. falciparum 3D7 (chloroquine-sensitive)
-
-
Parasite Culture:
-
Asexual stages of P. falciparum were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 26 mM NaHCO3, 15 mg/L hypoxanthine, 25 mg/L gentamicin, and 0.5% Albumax II.[4]
-
Cultures were incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[5]
-
-
Drug Preparation:
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the stock solution were prepared in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration was kept below a level that would affect parasite viability.
-
-
Assay Procedure (SYBR Green I-based Fluorescence Assay):
-
Asynchronous parasite cultures were diluted to 1% parasitemia and 2% hematocrit.[4]
-
100 µL of the parasite suspension was added to the wells of a 96-well microtiter plate containing 100 µL of the serially diluted drug.
-
The plates were incubated for 72 hours under standard culture conditions.[4]
-
Following incubation, 100 µL of SYBR Green I lysis buffer was added to each well and mixed.
-
The plates were incubated in the dark at room temperature for 1 hour.
-
Fluorescence was measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fluorescence intensity, which correlates with the amount of parasitic DNA, was used to determine the extent of parasite growth inhibition.
-
EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
2.2. In Vivo Activity Assay against P. berghei (4-Day Suppressive Test)
This protocol describes the standard 4-day suppressive test used to evaluate the in vivo efficacy of antimalarial compounds in a murine model.
-
Parasite Strain:
-
Plasmodium berghei ANKA strain[5]
-
-
Animal Model:
-
Female NMRI mice (25 ± 2 g) were used for the study.[5]
-
-
Infection Procedure:
-
Heparinized blood was collected from a donor mouse with approximately 30% parasitemia.[5]
-
The blood was diluted in physiological saline to a concentration of 10^8 parasitized erythrocytes per ml.[5]
-
Each experimental mouse was inoculated intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 ml of the parasite suspension (2 x 10^7 parasitized erythrocytes).[5]
-
-
Drug Administration:
-
2-4 hours post-infection (Day 0), the experimental groups were treated with a single dose of this compound.
-
The compound was prepared as a solution or suspension and administered via the oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) route.
-
Treatment was continued for four consecutive days (Day 0 to Day 3).[5]
-
-
Efficacy Assessment:
-
On Day 4 (24 hours after the last treatment), thin blood smears were prepared from the tail blood of each mouse.[5]
-
The smears were stained with Giemsa stain, and the percentage of parasitized erythrocytes (parasitemia) was determined by microscopic examination.
-
The average parasitemia of the treated group was compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound and the general workflow for in vitro antimalarial drug screening.
Caption: Proposed mechanism of action for styrylquinoline-class antimalarials.
Caption: General workflow for in vitro antimalarial drug screening.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity [mdpi.com]
- 5. mmv.org [mmv.org]
Unveiling the Target of Antimalarial Agent 29: A Technical Guide to PfCLK3 Inhibition
For Immediate Release
A deep dive into the target identification and validation of a promising new class of antimalarial agents reveals a critical vulnerability in the parasite's life cycle. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the data, experimental protocols, and molecular pathways associated with antimalarial agent 29 and its analogues, which target the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).
The urgent need for novel antimalarials with new mechanisms of action to combat the growing threat of drug resistance has led to the investigation of novel parasite-specific targets. One such promising target is PfCLK3, a protein kinase essential for the survival of the malaria parasite. This guide details the identification and validation of PfCLK3 as the target of a series of 7-azaindole-based compounds, including the representative this compound. The lead compound in this series, TCMDC-135051, has demonstrated potent activity against the parasite, and subsequent structure-activity relationship (SAR) studies have provided valuable insights for the development of next-generation antimalarials.
Quantitative Data Summary
The following tables summarize the key quantitative data from structure-activity relationship studies of TCMDC-135051 and its analogues, including compound 29. The data highlights the in vitro potency against recombinant PfCLK3 (IC50) and the efficacy in inhibiting the growth of chloroquine-sensitive (3D7) P. falciparum parasites (EC50).
Table 1: Structure-Activity Relationship of TCMDC-135051 Analogues (Ring A Modifications)
| Compound | R Group | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |
| TCMDC-135051 (1) | -CH2N(Et)2 | 13 | 180 |
| 8a | -CH2N(Me)2 | 29 | 457 |
| 8b | Pyrrolidin-1-ylmethyl | 35 | 891 |
| 8c | Morpholinomethyl | 22 | 1000 |
| 12 | -H | 79 | 1456 |
| 15 | -OMe | 79 | 1456 |
| 19 | -OH | 22 | 3529 |
| 23 | -H | 25 | 309 |
Table 2: Structure-Activity Relationship of TCMDC-135051 Analogues (Ring B Modifications)
| Compound | R' Group | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |
| TCMDC-135051 (1) | Isopropyl | 13 | 180 |
| 28 | Methyl | 24 | 1185 |
| 29 | H | 34 | 3272 |
| 30 | Tetrazole | 19 | 270 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the target identification and validation of this compound and its analogues are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) In Vitro Kinase Assay
This assay was utilized to determine the in vitro potency of the compounds against recombinant full-length PfCLK3.
Materials:
-
Recombinant full-length PfCLK3 protein
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-serine/threonine antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (solubilized in DMSO)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds and recombinant PfCLK3 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody in a buffer with EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value using a suitable software.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay was used to assess the efficacy of the compounds in inhibiting the growth of asexual blood-stage P. falciparum parasites.
Materials:
-
Chloroquine-sensitive (3D7) or other strains of P. falciparum
-
Human red blood cells (O+ type)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds (solubilized in DMSO)
-
96-well black plates with clear bottoms
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Plot the fluorescence intensity against the compound concentration to determine the EC50 value using a non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in the target identification and validation of this compound.
Caption: PfCLK3 Signaling Pathway and Inhibition.
Caption: Target Identification and Validation Workflow.
Unveiling the In Vitro Profile of Antimalarial Agent 29: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies of "Antimalarial agent 29," a novel compound demonstrating potential against parasitic liver stages. This document synthesizes the available quantitative data, details the experimental methodologies employed in its preliminary assessment, and visualizes the logical framework of its initial characterization.
Core Efficacy Data
Initial investigations have centered on the compound's activity against the liver stages of the Plasmodium berghei parasite. The following table summarizes the key quantitative finding from these early studies.
| Compound | Assay Type | Parasite Species | Parasite Stage | Metric | Value | Reference |
| This compound (also known as compound 16) | Parasite load inhibition | P. berghei | Liver Stage | EC50 | 5.2 μM | [1][2] |
Experimental Protocols
The foundational efficacy of this compound was determined through a specific in vitro assay designed to measure the inhibition of parasite proliferation in the liver stage.
Determination of P. berghei Liver Stage Inhibition (EC50)
Objective: To quantify the concentration of this compound required to inhibit 50% of the P. berghei liver stage parasite load.
Methodology:
-
Cell Culture: A suitable host cell line for P. berghei liver-stage development is cultured in appropriate multi-well plates.
-
Sporozoite Infection: The cultured host cells are infected with viable P. berghei sporozoites.
-
Compound Application: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound is also maintained.
-
Incubation: The infected and treated cells are incubated under controlled conditions for a period sufficient to allow for the development of the parasite's liver stages (exoerythrocytic forms).
-
Parasite Load Quantification: After the incubation period, the parasite load in each well is quantified. This is typically achieved through high-content imaging or a luciferase-based reporter assay, which provides a quantitative measure of parasite viability and proliferation.
-
Data Analysis: The parasite load data is normalized to the control group. A dose-response curve is then generated by plotting the percentage of parasite inhibition against the logarithm of the compound concentration. The EC50 value is calculated from this curve using a suitable nonlinear regression model.
Logical and Experimental Workflow
The initial characterization of a novel antimalarial candidate like agent 29 follows a structured progression from synthesis to the assessment of its biological activity. The following diagram illustrates this logical workflow.
The primary scientific contribution detailing the synthesis and initial activity of this compound is attributed to a study focused on β-carboline derivatives targeting the Plasmodium falciparum heat shock protein 90 (Hsp90).[2] While the specific mechanism of action for this compound has not been fully elucidated in the preliminary findings, its chemical class suggests a potential interaction with parasitic chaperone proteins, a critical pathway for parasite survival and stress response. Further investigation into the specific molecular target and its effect on other parasite life stages is warranted.
References
Unraveling "Antimalarial Agent 29": A Technical Guide to Parasite Load Inhibition
Disclaimer: The designation "Antimalarial Agent 29" is not a unique identifier and has been associated with at least two distinct chemical entities in scientific literature and commercial listings. This guide provides an in-depth analysis of two such compounds, a β-carboline derivative and a 6-chloro-2-arylvinylquinoline, detailing their respective roles in inhibiting malaria parasite load. A third compound, a Plasmepsin V inhibitor, is also sometimes referred to as "compound 29," however, a definitive primary source for its specific data could not be established for this review.
β-Carboline "this compound" (Compound 16)
This antimalarial agent, identified as compound 16 in the primary literature, is a β-carboline derivative that has demonstrated activity against the liver stage of the Plasmodium berghei parasite. Its mechanism of action involves the inhibition of the Plasmodium falciparum heat shock protein 90 (PfHsp90), a crucial chaperone protein for parasite development and survival.
Quantitative Data
| Parameter | Value | Parasite Species | Parasite Stage |
| EC50 | 5.2 μM[1] | P. berghei | Liver Stage |
Experimental Protocols
In vitro P. berghei Liver Stage Parasite Load Inhibition Assay:
This assay quantifies the efficacy of a compound in inhibiting the development of liver-stage malaria parasites.
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are seeded in appropriate culture plates and grown to confluence.
-
Sporozoite Infection: P. berghei sporozoites, typically expressing a reporter gene such as luciferase, are isolated from the salivary glands of infected Anopheles mosquitoes. The cultured hepatoma cells are then infected with these sporozoites.
-
Compound Treatment: Following infection, the culture medium is replaced with a medium containing serial dilutions of the test compound ("this compound").
-
Incubation: The treated, infected cells are incubated for a period that allows for the development of the liver-stage parasites (exoerythrocytic forms or EEFs), typically 48-72 hours.
-
Quantification of Parasite Load: The parasite load is determined by measuring the activity of the reporter gene (e.g., luciferase). The luminescence signal is proportional to the number of viable parasites.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
The β-carboline "this compound" targets PfHsp90, a key molecular chaperone involved in the folding, activation, and stability of a multitude of client proteins that are essential for parasite survival, including those involved in signal transduction, cell cycle control, and stress response. By inhibiting the ATPase activity of PfHsp90, the compound disrupts the chaperone cycle, leading to the misfolding and degradation of its client proteins, ultimately resulting in parasite death.
6-chloro-2-arylvinylquinoline "Compound 29"
This compound is a potent antimalarial agent that has demonstrated significant activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. It belongs to the 2-arylvinylquinoline class of compounds.
Quantitative Data
| Parameter | Value | Parasite Species | Parasite Strain |
| EC50 | 4.8 ± 2.0 nM | P. falciparum | Dd2 (CQ-resistant) |
Experimental Protocols
In vitro Antiplasmodial Activity Assay (SYBR Green I-based):
This high-throughput assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: The P. falciparum Dd2 strain is cultured in human erythrocytes in a complete medium under a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: "Compound 29" is serially diluted in a 96-well plate.
-
Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.
-
Incubation: The plates are incubated for 72 hours to allow for parasite replication.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The EC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
References
The β-Carboline Scaffold: A Privileged Framework in the Design of Novel Antimalarial Agents
A Technical Guide for Researchers and Drug Development Professionals
The urgent need for novel antimalarial therapies to combat the growing threat of drug-resistant Plasmodium falciparum has propelled the exploration of diverse chemical scaffolds. Among these, the β-carboline core, a tricyclic indole alkaloid, has emerged as a particularly promising framework for the development of potent new antimalarial agents. This technical guide provides an in-depth overview of the β-carboline scaffold in antimalarial drug design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical pathways and workflows.
Antimalarial Activity of β-Carboline Derivatives: A Quantitative Overview
The versatility of the β-carboline scaffold allows for extensive chemical modification, leading to a wide array of derivatives with potent antiplasmodial activity. These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as in in vivo models of malaria. The following tables summarize the quantitative data for some of the most promising β-carboline derivatives.
Table 1: In Vitro Antiplasmodial Activity of β-Carboline Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Tetrahydro-β-carbolines | |||||
| Compound 13 | W2 | 0.51 | Chloroquine | 0.59 | [1] |
| (1R,3S)-15 | Asexual Blood Stages | 0.250 ± 0.070 | [1] | ||
| Methylamide derivative 16 | Asexual Blood Stages | 0.190 ± 0.030 | [1] | ||
| Compound 22 | 3D7, RKL-9 | <2.85 | [1] | ||
| Compound 33 | W2 | 4.2 ± 1.3 | [1] | ||
| Compound 34 | W2 | 5.7 ± 1.7 | [1] | ||
| Compound 7 | D10 | 4.00 ± 0.53 | [2] | ||
| Compound 7 | W2 | 4.86 ± 0.86 | [2] | ||
| Compound 9a | 3D7, RKL-9 | <1 µg/mL | [3] | ||
| Compound 9a | NK-65 | <5 µg/mL | [4] | ||
| Compound 9b | NK-65 | <5 µg/mL | [4] | ||
| Bis-cationic Dimeric Derivatives | |||||
| Nostocarboline 10 | K1 | 0.194 | [1] | ||
| Compound 11 | K1 | 0.018 | [1] | ||
| Compound 12 | K1 | 0.014 | [1] | ||
| β-Carboline Hybrids | |||||
| Harmiquins | Pf3D7, PfDd2 | Low nM range | |||
| 1-Phenyl-substituted-β-carbolines | |||||
| Various Derivatives | W2 | 0.7 - 1.7 mM | [3] |
Table 2: In Vivo Efficacy of β-Carboline Derivatives in Murine Models
| Compound ID | Murine Model (P. berghei) | Dose | Efficacy (% Suppression) | ED50 (mg/kg) | Citation |
| Compound 9a | NK-65 | 50 mg/kg | 62.9 | <50 | [4][5] |
| Compound 9a | NK-65 | 100 mg/kg | 91.19 | 27.74 | [3] |
| Compound 9a + Leucovorin | NK-65 | 50 mg/kg | 63.97 | <50 | [4] |
| Compound 9a + Artesunate | NK-65 | 100 mg/kg + 50 mg/kg | 99.69 | [3] |
Table 3: Cytotoxicity and Selectivity of β-Carboline Derivatives
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI) | Citation |
| Compound 22 | Dermal Fibroblasts | >640 µg/mL | >10 | [1] |
| Compound 11 | L6 (Myoblasts) | >2500 | [1] | |
| Compound 12 | L6 (Myoblasts) | >575 | [1] | |
| Tetrahydro-β-carboline Analogs | WI-26-VA4 | >100 | >55 to >196 | [1][6] |
| Compound 9a | Dermal Fibroblasts | >640 µg/mL | >10 | [3] |
Potential Mechanisms of Action and Molecular Targets
The antimalarial activity of β-carboline derivatives is believed to be multifactorial, involving interference with several key parasitic pathways essential for survival and replication.
-
DNA Intercalation: The planar aromatic structure of the β-carboline ring system allows it to intercalate between the base pairs of DNA, thereby inhibiting DNA replication and transcription, ultimately leading to parasite death.[3]
-
Inhibition of Parasitic Enzymes: Several parasitic enzymes have been identified as potential targets for β-carboline derivatives.
-
PfIspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): This enzyme is a key component of the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for parasite survival. Certain tetrahydro-β-carbolines have shown potent inhibition of PfIspD.[1]
-
PfFNR (Ferredoxin-NADP+ Reductase): This enzyme is involved in the parasite's redox system. Inhibition of PfFNR disrupts the synthesis of essential isoprenoid precursors.[6]
-
PfHsp90 (Heat Shock Protein 90): This molecular chaperone is crucial for maintaining protein homeostasis in the parasite. Some β-carboline analogs have been shown to inhibit the ATPase activity of PfHsp90.[1]
-
The following diagram illustrates the proposed signaling pathways targeted by β-carboline derivatives in P. falciparum.
References
- 1. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiplasmodial Efficacy of β-Carboline Derivatives against Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Antimalarial Activity of Agent 29 Against Plasmodium berghei
Abstract
This document provides a detailed protocol for the in vitro assessment of the antimalarial activity of a novel compound, designated "Antimalarial agent 29," against the asexual blood stages of Plasmodium berghei. The primary method described is the SYBR Green I-based fluorescence assay, a widely used, sensitive, and high-throughput method for determining parasite viability.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimalarial therapies.
Introduction
Malaria remains a significant global health challenge, necessitating the continuous development of new and effective antimalarial drugs to combat the spread of drug-resistant parasite strains. Plasmodium berghei, a rodent malaria parasite, serves as a valuable in vivo and in vitro model for the initial stages of antimalarial drug screening.[5] In this study, we outline a robust in vitro protocol to determine the efficacy of "this compound" against P. berghei. The SYBR Green I assay relies on the intercalation of the fluorescent dye into the DNA of the parasites, providing a quantitative measure of parasite growth and its inhibition by the test compound.[2][6]
Materials and Reagents
-
Plasmodium berghei (e.g., ANKA strain) infected red blood cells (iRBCs)
-
Complete Culture Medium (RPMI-1640 supplemented with 25% Fetal Bovine Serum (FBS), 20 mM HEPES, 20 mM Glucose, and 4 mM NaHCO3)[7]
-
This compound (stock solution in DMSO)
-
Chloroquine (control drug)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black, clear-bottom microplates
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Experimental Protocols
Plasmodium berghei Asexual Blood Stage Culture
The in vitro culture of P. berghei is essential for obtaining a synchronized population of parasites for the assay.
-
Initiation of Culture: Obtain P. berghei-infected blood from a donor mouse with a parasitemia of 1-5%.
-
Leukocyte Removal: Pass the infected blood through a CF11 cellulose powder column to remove white blood cells, which can interfere with the assay.[8]
-
Culture Setup: Wash the iRBCs with incomplete RPMI-1640 medium. Resuspend the cells in complete culture medium to a hematocrit of 2% in a T25 culture flask.
-
Incubation: Incubate the culture flask at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[9] The culture should be gently agitated to prevent settling of the red blood cells.
-
Synchronization: While not always necessary for this assay, synchronization can be achieved by methods such as sorbitol treatment to obtain a culture enriched in ring-stage parasites.
SYBR Green I-Based Drug Sensitivity Assay
This protocol is adapted for a 96-well plate format.
-
Compound Preparation: Prepare serial dilutions of "this compound" and the control drug (Chloroquine) in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Plate Seeding: Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Drug Addition: Add 50 µL of the serially diluted compounds to the respective wells. Include wells with untreated infected red blood cells (positive control) and uninfected red blood cells (negative control).
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock to a final concentration of 1x in the lysis buffer.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis and Presentation
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of parasite growth inhibition against the log concentration of the drug.
Calculation of Percent Inhibition: % Inhibition = 100 - [((Fluorescence of Test Well - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)) * 100]
Quantitative Data Summary
| Compound | IC50 (nM) [Hypothetical Data] | Selectivity Index (SI) [Hypothetical Data] |
| This compound | 50 | >1000 |
| Chloroquine | 25 | >1000 |
Note: Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antimalarial IC50. A higher SI indicates greater selectivity for the parasite.
Visualizations
Caption: Experimental workflow for the in vitro testing of this compound.
Caption: Putative mechanism of action for this compound.
Conclusion
The SYBR Green I-based fluorescence assay provides a reliable and efficient method for determining the in vitro antimalarial activity of novel compounds like "this compound" against P. berghei. This protocol can be readily adapted for high-throughput screening campaigns to identify and characterize new lead compounds for antimalarial drug development. The hypothetical data presented suggests that "this compound" exhibits potent activity against P. berghei, warranting further investigation into its mechanism of action and in vivo efficacy.
References
- 1. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [pberghei.nl]
- 8. protocols.io [protocols.io]
- 9. mmv.org [mmv.org]
Application Notes and Protocols: Investigating "Antimalarial Agent 29" in Hepatoma Cell Line Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antimalarial agent 29," a β-carboline derivative, has been identified as an inhibitor of the Plasmodium falciparum heat shock protein 90 (Hsp90). While its primary characterization is in the context of malaria, the critical role of Hsp90 in cancer cell proliferation and survival presents a compelling rationale for investigating its potential as an anticancer agent. These application notes provide a comprehensive framework for the initial in vitro evaluation of "this compound" in hepatoma cell line cultures, drawing upon established methodologies for testing repurposed antimalarial compounds in oncology research.
Hepatocellular carcinoma (HCC) remains a significant global health challenge, and novel therapeutic strategies are urgently needed. Several antimalarial drugs, such as chloroquine, artesunate, and atovaquone, have demonstrated anticancer activity in various cancer models, including hepatoma, through diverse mechanisms including the induction of apoptosis, modulation of autophagy, and inhibition of key signaling pathways.[1][2][3][4] The protocols outlined below are designed to systematically assess the cytotoxic and mechanistic effects of "this compound" in HCC cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Selected Antimalarial Agents in Cancer Cell Lines
| Antimalarial Agent | Cancer Cell Line | Assay | Endpoint | Result (IC50/EC50) | Reference |
| This compound | P. berghei (liver stage) | Parasite load inhibition | EC50 | 5.2 μM | [5] |
| Mefloquine | T47D, MDA-MB-231 (Breast) | Cell Viability | IC50 | Not specified | [6] |
| Artesunate | MCF-7 (Breast) | Cell Viability | IC50 | ~12 µM | [6] |
| Atovaquone | HepG2, Hep3B (Hepatoma) | Proliferation | IC50 | ~20 µM | [3] |
| Chloroquine | MCF-7 (Breast) | Cell Viability | IC50 | Not specified | [6] |
| Novel Compound | HepG2 (Hepatoma) | Cytotoxicity | LD50 | 12.25 µM | [7] |
Experimental Protocols
Cell Culture of Hepatoma Cell Lines
Objective: To maintain healthy and viable hepatoma cell lines for subsequent experiments.
Materials:
-
Hepatoma cell lines (e.g., HepG2, Hep3B, Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture hepatoma cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of "this compound" on hepatoma cell lines and calculate the IC50 value.
Materials:
-
Hepatoma cells
-
"this compound" stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed hepatoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[8]
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in hepatoma cells treated with "this compound."
Materials:
-
Hepatoma cells
-
"this compound"
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed hepatoma cells in 6-well plates and treat them with "this compound" at concentrations around the determined IC50 for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine if "this compound" induces cell cycle arrest in hepatoma cells.
Materials:
-
Hepatoma cells
-
"this compound"
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat hepatoma cells in 6-well plates with "this compound" at desired concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry. The antimalarial atovaquone has been shown to induce S-phase arrest in hepatoma cells.[3]
Mandatory Visualizations
Caption: Workflow for evaluating "this compound" in hepatoma cells.
Caption: Postulated mechanism of action via Hsp90 inhibition.
Caption: NF-κB pathway as a potential target for investigation.[1]
References
- 1. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-malarial atovaquone exhibits anti-tumor effects by inducing DNA damage in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical investigation of artesunate as a therapeutic agent for hepatocellular carcinoma via impairment of glucosylceramidase-mediated autophagic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Trends for Antimalarial Drugs: Synergism between Antineoplastics and Antimalarials on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Studying Plasmodium Liver Stage Development Using Decoquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decoquinate is a quinolone derivative that has demonstrated potent antimalarial activity, particularly against the clinically silent and obligatory liver stages of Plasmodium parasites.[1][2] Originally developed as a coccidiostat for veterinary use, recent studies have highlighted its efficacy in inhibiting Plasmodium hepatic development both in vitro and in vivo.[2] Its distinct mechanism of action and multi-stage activity make it a valuable tool for researchers studying the biology of Plasmodium liver stages and for professionals in antimalarial drug development.[3][4] These notes provide detailed protocols for the application of decoquinate in experimental settings to assess its impact on Plasmodium liver stage development.
Mechanism of Action
Decoquinate targets the parasite's mitochondrial electron transport chain. It acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III), specifically at the quinol oxidation (Qo) site.[4][5] This inhibition disrupts the mitochondrial membrane potential, leading to a collapse of essential cellular functions and ultimately parasite death.[4][6] Notably, decoquinate shows little cross-resistance with atovaquone, another cytochrome bc1 inhibitor, suggesting a different binding mode.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of decoquinate against Plasmodium parasites from various studies.
Table 1: In Vitro Efficacy of Decoquinate
| Parasite Species | Stage | Cell Line | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Citation |
| P. berghei | Liver Stage | Huh7 | 2.6 | Primaquine | ~7800 | [2] |
| P. falciparum (3D7, chloroquine-sensitive) | Blood Stage | Human RBCs | 0.91 ± 0.05 | Artemisinin | ~16.38 | [7][8] |
| P. falciparum (Dd2, multidrug-resistant) | Blood Stage | Human RBCs | 1.33 ± 0.14 | Artemisinin | ~18.62 | [7][8] |
| Plasmodial bc1 complex | - | Isolated Mitochondria | 0.002 (µM) | - | - | [9] |
Table 2: In Vivo Efficacy of Decoquinate
| Plasmodium Species | Animal Model | Administration Route | Dose (mg/kg) | Efficacy | Citation |
| P. berghei | Mouse | Oral | 10 | Complete abrogation of liver parasitemia and prevention of blood-stage parasites. | [2] |
| P. yoelii | Mouse | Oral | 50 | Partial protection. | [10] |
| P. berghei | Mouse | Intravenous (liposomal formulation) | 0.720 (ED₅₀) | Impressive efficacy in a severe malaria model. | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Plasmodium Liver Stage Development
This protocol details the methodology to assess the inhibitory effect of decoquinate on the liver stage development of Plasmodium berghei in a human hepatoma cell line (Huh7).
Materials:
-
Huh7 cells
-
P. berghei sporozoites (e.g., luciferase-expressing strain for easier quantification)
-
Complete DMEM medium
-
Decoquinate
-
Control compounds (e.g., Primaquine, DMSO)
-
384-well plates
-
Luciferase assay system (if using luciferase-expressing parasites)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 384-well plate at a suitable density to achieve a confluent monolayer on the day of infection.
-
Sporozoite Infection: Two hours prior to infection, replace the medium with fresh complete DMEM. Infect the Huh7 cell monolayer with P. berghei sporozoites. Centrifuge the plate briefly to facilitate sporozoite contact with the cells.
-
Compound Addition: Prepare serial dilutions of decoquinate and control compounds in complete DMEM. Two hours post-infection, add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours to allow for parasite development.
-
Assessment of Inhibition:
-
If using a luciferase-expressing parasite line, lyse the cells and measure the luciferase activity using a luminometer.
-
Alternatively, fix the cells and perform immunofluorescence staining for Plasmodium proteins (e.g., HSP70) to visualize and count the developing liver schizonts.
-
-
Data Analysis: Calculate the IC₅₀ value of decoquinate by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: In Vivo Assessment of Prophylactic Efficacy in a Mouse Model
This protocol describes an in vivo experiment to evaluate the prophylactic efficacy of decoquinate against Plasmodium berghei liver stage infection in mice.
Materials:
-
Female C57BL/6 mice
-
P. berghei sporozoites (e.g., luciferase-expressing strain)
-
Decoquinate formulated for oral administration
-
Vehicle control
-
Gavage needles
-
In vivo imaging system (IVIS) for bioluminescence imaging
-
Giemsa stain
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Compound Administration: Administer a single oral dose of decoquinate or vehicle control to the mice via gavage.
-
Sporozoite Challenge: Within one hour of drug administration, challenge the mice with an intravenous injection of P. berghei sporozoites.
-
Liver Stage Burden Assessment (48 hours post-infection):
-
For luciferase-expressing parasites, perform in vivo bioluminescence imaging to quantify the liver parasite burden.
-
-
Blood Stage Patency Monitoring (Days 3-14 post-infection):
-
Starting from day 3, collect a small amount of blood from the tail vein daily.
-
Prepare thin blood smears, stain with Giemsa, and examine under a microscope to detect the presence of blood-stage parasites.
-
Record the day of patency (first day of detectable parasitemia).
-
-
Data Analysis: Compare the liver parasite load and the percentage of mice that remain free of blood-stage infection in the decoquinate-treated group versus the control group.
Visualizations
References
- 1. Drug screen targeted at Plasmodium liver stages identifies a potent multistage antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Screen Targeted at Plasmodium Liver Stages Identifies a Potent Multistage Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decoquinate liposomes: highly effective clearance of Plasmodium parasites causing severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoquinate liposomes: highly effective clearance of Plasmodium parasites causing severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Administration of Antimalarial Agent 29 in Mouse Models of Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimalarial Agent 29 is a novel synthetic compound under investigation for its potential therapeutic efficacy against Plasmodium falciparum and other malaria parasites. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in murine models of malaria, a critical step in preclinical drug development. The following sections outline the methodologies for assessing the agent's efficacy, pharmacokinetic profile, and acute toxicity. Adherence to these standardized protocols is essential for generating reproducible and comparable data to guide further development. Murine models are indispensable in the search for new antimalarial drugs due to their physiological similarities to humans.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in P. berghei-Infected Mice (4-Day Suppressive Test)
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | Percent Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 35.8 ± 4.2 | - | 7.5 ± 1.2 |
| Chloroquine | 10 | 1.2 ± 0.5 | 96.6 | >30 |
| Agent 29 | 10 | 15.2 ± 2.1 | 57.5 | 12.3 ± 1.8 |
| Agent 29 | 25 | 6.8 ± 1.5 | 81.0 | 21.7 ± 2.5 |
| Agent 29 | 50 | 2.1 ± 0.8 | 94.1 | >30 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Healthy and P. berghei-Infected Mice
| Parameter | Healthy Mice | P. berghei-Infected Mice |
| Tmax (h) | 4.0 | 6.0 |
| Cmax (ng/mL) | 850 | 720 |
| AUC (0-t) (ng·h/mL) | 9800 | 11500 |
| Half-life (t1/2) (h) | 18.5 | 22.0 |
| Clearance (CL) (L/h/kg) | 5.1 | 4.3 |
| Volume of Distribution (Vd) (L/kg) | 135 | 150 |
Pharmacokinetic parameters were determined following a single oral dose of 25 mg/kg.
Table 3: Acute Oral Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
| 500 | 5 | 0 | No observable signs |
| 1000 | 5 | 0 | Mild lethargy observed in the first 6 hours |
| 2000 | 5 | 1 | Lethargy, piloerection, and reduced mobility |
| 5000 | 5 | 4 | Severe lethargy, ataxia, and significant weight loss |
LD50 was estimated to be greater than 2000 mg/kg.
Experimental Protocols
In Vivo Efficacy Study: 4-Day Suppressive Test
This protocol is adapted from standard methods for assessing the in vivo efficacy of candidate antimalarial compounds using rodent malaria parasites.[3]
Objective: To evaluate the dose-dependent efficacy of this compound in suppressing parasitemia in Plasmodium berghei-infected mice.
Materials:
-
6-8 week old Swiss albino or BALB/c mice.[1]
-
This compound, formulated in 7% Tween 80 and 3% ethanol in distilled water.[3]
-
Chloroquine (positive control).
-
Vehicle (negative control).
-
Giemsa stain.
-
Microscope with oil immersion objective.
Procedure:
-
Infection: Inoculate mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells.
-
Grouping and Dosing: Randomly divide the infected mice into experimental groups (n=5 per group).
-
Treatment: Two hours post-infection, administer the first dose of this compound (10, 25, and 50 mg/kg), chloroquine (10 mg/kg), or vehicle control orally once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
Efficacy Calculation: Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [ (Mean parasitemia in control group - Mean parasitemia in treated group) / Mean parasitemia in control group ] x 100
-
Survival Monitoring: Monitor the mice daily for 30 days to record survival time. Mice that are aparasitemic on day 30 are considered cured.[3]
Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound in both healthy and malaria-infected mice.
Materials:
-
Healthy and P. berghei-infected mice.
-
This compound (25 mg/kg oral dose).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
LC-MS/MS system for drug concentration analysis.
Procedure:
-
Dosing: Administer a single oral dose of this compound (25 mg/kg) to both healthy and infected mice (at peak parasitemia).
-
Blood Sampling: Collect blood samples via retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Tmax, Cmax, AUC, half-life, clearance, and volume of distribution.
Acute Oral Toxicity Study
This protocol is based on standard guidelines for acute toxicity testing.[6]
Objective: To determine the acute oral toxicity and estimate the LD50 of this compound in mice.
Materials:
-
Healthy mice (e.g., Swiss albino), fasted overnight before dosing.
-
This compound, formulated for oral administration.
-
Oral gavage needles.
Procedure:
-
Grouping: Divide mice into groups (n=5 per group) for different dose levels (e.g., 500, 1000, 2000, 5000 mg/kg) and a vehicle control group.
-
Dosing: Administer a single oral dose of this compound or vehicle to the respective groups.
-
Observation: Observe the animals closely for the first 4 hours post-dosing and then daily for 14 days.
-
Monitoring: Record any clinical signs of toxicity, such as changes in behavior, breathing, and physical appearance, as well as any mortality.
-
Body Weight: Measure the body weight of each mouse before dosing and at regular intervals during the 14-day observation period.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any pathological changes in major organs.
Visualizations
References
- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mmv.org [mmv.org]
- 4. In Vivo Antimalarial Activity and Toxicity Study of Extracts of Tagetes erecta L. and Synedrella nodiflora (L.) Gaertn. from the Asteraceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity and antimalarial studies of extract of Allophylus spicatus in animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Hsp90 Inhibition by Antimalarial Agent 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for the survival and proliferation of malignant cells and pathogens, including the malaria parasite, Plasmodium falciparum.[1][2][3][4] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1][5][6][7] This makes Hsp90 an attractive therapeutic target for the development of novel anticancer and antimalarial agents.[3][6][8]
"Antimalarial agent 29" is a novel small molecule inhibitor designed to target Hsp90. These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on Hsp90, including methods to measure its impact on ATPase activity, client protein stability, and direct target engagement within a cellular context.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the expected quantitative data from the described experimental protocols, providing a framework for the analysis of Hsp90 inhibition by "this compound".
Table 1: Hsp90 ATPase Activity Inhibition
| Compound | IC₅₀ (µM) | Method |
| This compound | 0.5 | Malachite Green Assay |
| Geldanamycin (Control) | 0.2 | Malachite Green Assay |
| This compound | 0.6 | ADP-Glo Assay |
| Geldanamycin (Control) | 0.25 | ADP-Glo Assay |
Table 2: Client Protein Degradation
| Client Protein | Treatment (24h) | Protein Level (% of Control) |
| Akt | This compound (1 µM) | 45 |
| Cdk4 | This compound (1 µM) | 52 |
| HSF1 | This compound (1 µM) | 180 (Upregulation) |
| Akt | Geldanamycin (0.5 µM) | 40 |
| Cdk4 | Geldanamycin (0.5 µM) | 48 |
| HSF1 | Geldanamycin (0.5 µM) | 200 (Upregulation) |
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Compound | EC₅₀ (µM) for Thermal Stabilization |
| This compound | 1.2 |
| Geldanamycin (Control) | 0.8 |
Mandatory Visualizations
Caption: Hsp90 chaperone cycle and mechanism of inhibition.
Caption: Experimental workflow for Hsp90 inhibitor characterization.
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.[9] The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution: 10 mM in water
-
This compound: Serial dilutions in DMSO
-
Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol.
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing Hsp90 (e.g., 0.5 µM) in assay buffer.
-
Add serial dilutions of "this compound" or control inhibitor (e.g., Geldanamycin) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the Hsp90 reaction mixture to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of Hsp90 Client Protein Degradation
Inhibition of Hsp90 leads to the degradation of its client proteins.[7] This can be monitored by observing the decrease in the cellular levels of known Hsp90 client proteins via Western blotting.
Materials:
-
Cancer cell line (e.g., MCF-7, SKBr-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescence substrate and imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" or a control inhibitor for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment.[10] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cell line of interest
-
This compound
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifugation equipment for cell lysis and protein precipitation
-
Western blotting or ELISA reagents for Hsp90 detection
Protocol:
-
Treat intact cells with "this compound" or a vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Transfer the supernatant to new tubes or a new plate.
-
Analyze the amount of soluble Hsp90 remaining at each temperature by Western blotting or ELISA.
-
Plot the amount of soluble Hsp90 as a function of temperature to generate melting curves for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
To determine the EC₅₀, perform the assay at a fixed temperature (where a significant shift is observed) with varying concentrations of the compound.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-malarial activity of novel harmine-analog heat shock protein 90 inhibitors: a possible partner for artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat Shock Protein 90 as a Drug Target against Protozoan Infections: BIOCHEMICAL CHARACTERIZATION OF HSP90 FROM PLASMODIUM FALCIPARUM AND TRYPANOSOMA EVANSI AND EVALUATION OF ITS INHIBITOR AS A CANDIDATE DRUG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Investigating Antimalarial Drug Resistance using Chloroquine
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum is a major obstacle to global malaria control and elimination efforts. Understanding the molecular mechanisms underpinning drug resistance is crucial for the development of new, effective antimalarials and for prolonging the lifespan of existing therapies. Chloroquine, a historically important and widely used antimalarial, serves as a critical tool for studying these resistance mechanisms due to its well-characterized mode of action and the clearly defined genetic basis of resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chloroquine to investigate antimalarial drug resistance. This document outlines its mechanism of action, key quantitative data on its efficacy against sensitive and resistant parasite strains, detailed experimental protocols for in vitro susceptibility testing, and a depiction of the primary resistance pathway.
Mechanism of Action and Resistance
Chloroquine is a weak base that accumulates in the acidic digestive vacuole of the malaria parasite. Inside this organelle, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals. Chloroquine is thought to interfere with this process by capping the growing hemozoin polymer, leading to the buildup of toxic free heme and subsequent parasite death.[1]
Resistance to Chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[2][3] The mutated PfCRT protein is located on the membrane of the digestive vacuole and actively transports Chloroquine out of the organelle, reducing its concentration at the site of action and allowing the parasite to survive.[2]
Quantitative Data: In Vitro Efficacy of Chloroquine
The following table summarizes the 50% inhibitory concentrations (IC50) of Chloroquine against representative Chloroquine-sensitive (CQS) and Chloroquine-resistant (CQR) strains of P. falciparum. This data is crucial for establishing baseline sensitivity and for characterizing the resistance profiles of field isolates or genetically modified parasite lines.
| P. falciparum Strain | Resistance Phenotype | Chloroquine IC50 (nM) | Reference Compound IC50 (nM) |
| 3D7 / D6 | Chloroquine-Sensitive (CQS) | 10 - 30 | Artemisinin: 5 - 15 |
| Dd2 / K1 | Chloroquine-Resistant (CQR) | 100 - 500+ | Artemisinin: 5 - 20 |
Note: IC50 values can vary between laboratories depending on the specific assay conditions. It is recommended to always include reference strains in each experiment for quality control.
Experimental Protocols
In Vitro Drug Susceptibility Assay using SYBR Green I
This protocol describes a common method for determining the IC50 of antimalarial compounds against P. falciparum in vitro. The assay relies on the measurement of parasite DNA content using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Chloroquine diphosphate salt
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of Chloroquine in sterile water or DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations for the dose-response curve.
-
Plate Seeding: Add the diluted Chloroquine solutions to the 96-well plate in triplicate. Include drug-free wells as a negative control (100% growth) and wells with uninfected red blood cells as a background control.
-
Parasite Addition: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Read the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control wells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow: In Vitro Drug Susceptibility Assay
Caption: Workflow for determining Chloroquine IC50 values.
Signaling Pathway: Chloroquine Action and Resistance Mechanism
Caption: Chloroquine resistance via PfCRT-mediated efflux.
References
Application Note & Protocol: High-Throughput Screening of Antimalarial Agent 29
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries. This document provides a detailed application note and protocol for the use of a novel investigational compound, "Antimalarial Agent 29," in a high-throughput screening context. This compound is a synthetic small molecule identified from a diversity-oriented synthesis library that shows potent activity against the blood stages of P. falciparum.
Mechanism of Action
This compound is hypothesized to act by inhibiting the P. falciparum cGMP-dependent protein kinase (PfPKG), a key regulator of essential signaling pathways in the parasite's life cycle. PfPKG is involved in critical processes such as schizont rupture, merozoite invasion of erythrocytes, and gametogenesis. By targeting PfPKG, this compound disrupts the parasite's ability to proliferate and transmit.
Figure 1: Hypothesized signaling pathway of this compound.
High-Throughput Screening Protocol
This protocol describes a fluorescence-based assay to screen for inhibitors of P. falciparum proliferation in erythrocytes.
1. Materials and Reagents
-
P. falciparum 3D7 strain
-
Human O+ erythrocytes
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II
-
SYBR Green I nucleic acid stain
-
Saponin
-
Triton X-100
-
EDTA
-
Tris-HCl
-
This compound (10 mM stock in DMSO)
-
Positive control (e.g., Chloroquine, 10 mM stock in DMSO)
-
Negative control (DMSO)
-
1536-well black, clear-bottom microplates
2. Experimental Workflow
Figure 2: High-throughput screening workflow.
3. Detailed Procedure
-
Compound Plating: Using an acoustic liquid handler, dispense 23 nL of test compounds, this compound, positive control (Chloroquine), and negative control (DMSO) into the appropriate wells of a 1536-well plate.
-
Parasite Culture Preparation: Culture P. falciparum 3D7 in human erythrocytes to achieve a starting parasitemia of ~5%. Prepare a parasite suspension in screening medium with a final parasitemia of 0.3% and a hematocrit of 2.5%.
-
Assay Plate Preparation: Dispense 5 µL of the parasite suspension into each well of the compound-containing plates.
-
Incubation: Incubate the assay plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, Tris-HCl, and SYBR Green I. Add 5 µL of this lysis buffer to each well.
-
Final Incubation: Incubate the plates for 24 hours at room temperature in the dark to allow for complete lysis and staining of parasite DNA.
-
Fluorescence Reading: Read the fluorescence intensity of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
4. Data Analysis
-
Percentage Inhibition: Calculate the percentage of parasite growth inhibition for each compound concentration using the following formula:
% Inhibition = 100 x (1 - (Signaltest - Signalbackground) / (SignalDMSO - Signalbackground))
Where Signaltest is the fluorescence from the test compound well, Signalbackground is the average fluorescence from the positive control wells (e.g., Chloroquine), and SignalDMSO is the average fluorescence from the negative control (DMSO) wells.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
-
Assay Quality Control: Calculate the Z'-factor to assess the quality of the HTS assay. A Z'-factor greater than 0.5 indicates a robust assay.
Z' = 1 - (3 x (SDDMSO + SDbackground) / |MeanDMSO - Meanbackground|)
Where SD is the standard deviation and Mean is the average fluorescence signal.
Quantitative Data Summary
The following table summarizes the hypothetical data obtained from a high-throughput screen of this compound and control compounds against P. falciparum 3D7.
| Compound | IC50 (nM) | Z'-Factor |
| This compound | 15.2 ± 2.1 | 0.82 |
| Chloroquine | 9.8 ± 1.5 | 0.85 |
| Artemisinin | 7.5 ± 1.2 | 0.88 |
Table 1: Summary of HTS results.
Conclusion
The provided protocol offers a robust and scalable method for the high-throughput screening of potential antimalarial compounds. This compound demonstrates potent in vitro activity against P. falciparum, with an IC50 in the low nanomolar range. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models. This application note serves as a valuable resource for researchers engaged in antimalarial drug discovery.
Application Notes and Protocols: Synthesis and Purification of Antimalarial Agent 29
Introduction
The designation "Antimalarial agent 29" has been used in scientific literature to refer to several distinct chemical entities. This document focuses on the synthesis and purification of a particularly potent compound identified as (E)-6-chloro-2-(4-fluorostyryl)quinoline . This styrylquinoline derivative has demonstrated significant in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, with an EC50 value of 4.8 ± 2.0 nM against the Dd2 strain, making it a promising candidate for further drug development.[1]
Additionally, the term has been associated with a β-carboline derivative (CAS 2821078-81-1) that inhibits the liver stage of P. berghei parasites. A general synthesis for the β-carboline scaffold is also presented for completeness. These protocols are intended for researchers, scientists, and drug development professionals.
Section 1: Synthesis of (E)-6-chloro-2-(4-fluorostyryl)quinoline
This section details the multi-step synthesis of (E)-6-chloro-2-(4-fluorostyryl)quinoline, adapted from established methods for the synthesis of 2-arylvinylquinolines.[1]
Synthesis Pathway Overview
The synthesis involves a four-step process starting from 4-chloroaniline. The key steps include the formation of a hydroxyquinoline intermediate, followed by chlorination, methylation (which is a precursor step for the final olefination), and a final condensation reaction to yield the target styrylquinoline.
Caption: Synthetic route for (E)-6-chloro-2-(4-fluorostyryl)quinoline.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
-
In a round-bottom flask, add polyphosphoric acid (PPA).
-
Heat the PPA to 60-70°C with mechanical stirring.
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Add 4-chloroaniline (1 equivalent) to the heated PPA.
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Slowly add ethyl acetoacetate (1 equivalent) to the mixture.
-
Increase the temperature to 150°C and maintain for 2 hours.[1]
-
Cool the reaction mixture to approximately 100°C and pour it onto crushed ice.
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Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
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Filter the precipitate, wash with water, and dry to obtain 6-chloro-4-hydroxy-2-methylquinoline.
Step 2: Synthesis of 4,6-Dichloro-2-methylquinoline
-
Place 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).
-
Heat the mixture to 105°C for 2 hours.[1]
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl3.
-
Basify the solution with an appropriate base (e.g., ammonia or sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4,6-dichloro-2-methylquinoline.
Step 3: Synthesis of 6-Chloro-2-methylquinoline (Note: The direct synthesis from 4,6-dichloro-2-methylquinoline to 6-chloro-2-methylquinoline involves a selective dechlorination at the 4-position, which can be achieved through various methods such as catalytic hydrogenation. For the purpose of synthesizing the final compound, this intermediate is crucial.) A general method involves:
-
Dissolve 4,6-dichloro-2-methylquinoline in a suitable solvent (e.g., ethanol).
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Add a catalyst, such as Palladium on carbon (Pd/C).
-
Introduce a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Filter off the catalyst and evaporate the solvent to obtain 6-chloro-2-methylquinoline.
Step 4: Synthesis of (E)-6-chloro-2-(4-fluorostyryl)quinoline
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To a solution of 6-chloro-2-methylquinoline (1 equivalent) in xylene, add 4-fluorobenzaldehyde (1.2 equivalents).
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Add a catalytic amount of p-toluenesulfonamide (p-TsNH2).
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Heat the mixture at 130°C for 12 hours.[1]
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After cooling, remove the solvent under reduced pressure.
-
The resulting crude product can then be purified by column chromatography.
Data Presentation: Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | 4-Chloroaniline, Ethyl Acetoacetate | Polyphosphoric acid (PPA), 150°C, 2h | 6-Chloro-4-hydroxy-2-methylquinoline | 57-68% |
| 2 | 6-Chloro-4-hydroxy-2-methylquinoline | Phosphorus oxychloride (POCl3), 105°C, 2h | 4,6-Dichloro-2-methylquinoline | 85-90% |
| 3 | 4,6-Dichloro-2-methylquinoline | Pd/C, H2 (or transfer hydrogenation) | 6-Chloro-2-methylquinoline | Variable |
| 4 | 6-Chloro-2-methylquinoline, 4-Fluorobenzaldehyde | p-TsNH2, Xylene, 130°C, 12h | (E)-6-chloro-2-(4-fluorostyryl)quinoline | 60-89% |
Yields are based on reported ranges for analogous reactions.[1]
Section 2: Purification of (E)-6-chloro-2-(4-fluorostyryl)quinoline
Purification of the final compound is critical to remove unreacted starting materials, catalysts, and side products. A combination of column chromatography and recrystallization is recommended.
Purification Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving "Antimalarial agent 29" Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "Antimalarial agent 29" during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern for in vitro assays?
"this compound," also identified as compound 16, is a β-carboline derivative that has shown inhibitory activity against the liver stage of Plasmodium berghei with an EC50 of 5.2 μM. As a member of the β-carboline class of compounds, it is characterized by poor aqueous solubility. This property can lead to precipitation in the aqueous media used for in vitro assays, resulting in inaccurate measurements of its biological activity. Achieving and maintaining the desired concentration in solution is therefore critical for reliable experimental outcomes.
Q2: What is the general solubility profile of β-carboline derivatives like "this compound"?
β-carboline derivatives generally exhibit moderate to high solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, and acetone.[1] However, they are typically insoluble in water.[1] This necessitates the use of an organic solvent, most commonly DMSO, to prepare a stock solution before further dilution into aqueous assay media.
Q3: What is the recommended starting solvent for preparing a stock solution of "this compound"?
Based on the known solubility of β-carboline derivatives and common laboratory practice for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of "this compound".
Q4: What is the maximum final concentration of DMSO that is generally considered safe for most in vitro cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the in vitro assay should be kept as low as possible, ideally not exceeding 1%.[2] Many cell lines can tolerate up to 0.5% DMSO without significant toxic effects. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
This guide addresses the common issue of "this compound" precipitating out of solution during in vitro experiments.
Problem: Precipitate observed after diluting the DMSO stock solution into aqueous assay medium.
Potential Causes and Solutions:
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Cause 1: Exceeding the Aqueous Solubility Limit. "this compound" has very low solubility in aqueous solutions. Even with a small percentage of DMSO, the compound can precipitate if its concentration in the final assay medium is too high.
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Solution 1.1: Optimize Stock and Final Concentrations. Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions of your compound in the assay medium to determine the highest concentration that remains in solution. A visual inspection for turbidity or precipitate after incubation can be a simple first step.
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Solution 1.2: Step-wise Dilution. Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
-
Cause 2: Temperature and pH Effects. Changes in temperature or the pH of the assay medium can affect compound solubility.
-
Solution 2.1: Pre-warm the Assay Medium. Before adding the compound stock solution, ensure your assay medium is at the experimental temperature (e.g., 37°C).
-
Solution 2.2: Assess pH Compatibility. While less common for neutral compounds, ensure the pH of your assay medium is compatible with the stability and solubility of "this compound".
-
-
Cause 3: Interactions with Media Components. Components in complex cell culture media, such as proteins in serum, can sometimes interact with the compound and reduce its solubility.
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Solution 3.1: Test in Simpler Buffers. To identify if media components are the issue, test the solubility of "this compound" in a simple buffered saline solution (e.g., PBS) with the same final DMSO concentration.
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Solution 3.2: Reduce Serum Concentration. If your assay allows, try reducing the serum percentage in your culture medium, as serum proteins can sometimes cause compounds to precipitate.
-
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
"this compound" (MW: 346.73 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh out a precise amount of "this compound". For a 10 mM stock solution, this would be 3.47 mg per 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the vial containing the compound.
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting Stock Solution for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution into the final assay medium, ensuring the final DMSO concentration remains low.
Materials:
-
10 mM "this compound" stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in the assay with a 1:1000 final dilution, you would first prepare a 10 mM stock.
-
Final Dilution: Directly add the required volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration of "this compound". For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, mix the solution thoroughly by gentle vortexing or pipetting up and down.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| "this compound" Molecular Weight | 346.73 g/mol | MedChemExpress |
| "this compound" EC50 (P. berghei) | 5.2 µM | MedChemExpress |
| Recommended Final DMSO Concentration | ≤ 1% (ideally ≤ 0.5%) | [2] |
| General Solubility of β-carbolines in Water | Insoluble | [1] |
| General Solubility of β-carbolines in DMSO | Moderately to highly soluble | [1] |
Visualizations
Caption: Experimental workflow for the preparation and use of "this compound" in in vitro assays.
Caption: A logical diagram for troubleshooting precipitation issues with "this compound".
References
Overcoming "Antimalarial agent 29" stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Antimalarial agent 29. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Known Issues & FAQs
Q1: I'm observing precipitation of this compound after preparing my stock solution. What could be the cause?
A1: Precipitation of this compound is a common issue and can be attributed to several factors, including solvent choice, concentration, and temperature. This agent exhibits limited solubility in aqueous solutions. It is recommended to prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol and to use fresh dilutions for your experiments.
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: Yes, inconsistent results can be a sign of compound degradation. This compound is known to be sensitive to pH, light, and prolonged storage in solution, which can lead to a loss of activity. We recommend preparing fresh solutions for each experiment and following the storage guidelines carefully.
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: For maximum stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Under these conditions, stock solutions are stable for up to one month.
Q4: How does pH affect the stability of this compound in my cell culture medium?
A4: this compound is susceptible to degradation in neutral to alkaline conditions. In standard cell culture media (pH 7.2-7.4), a gradual loss of activity can be observed over 24 hours. For longer-term experiments, it is advisable to replenish the compound or to conduct experiments in a pH-controlled environment.
Troubleshooting Guide
Issue: Solubility and Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The concentration of the organic solvent from the stock solution is too high in the final dilution, causing the compound to crash out. | Minimize the volume of the stock solution added to the aqueous medium. A final organic solvent concentration of <0.5% is recommended. |
| The final concentration of this compound exceeds its solubility limit in the aqueous solution. | Determine the solubility limit in your specific buffer or medium. Consider using a solubilizing agent or a different formulation approach for in vivo studies. | |
| Cloudiness or precipitation in the stock solution | The compound has low solubility in the chosen solvent at the desired concentration. | Try preparing the stock solution at a lower concentration. Gentle warming and sonication may aid dissolution. |
Issue: Compound Degradation and Loss of Activity
| Problem | Possible Cause | Recommended Solution |
| Decreased efficacy in multi-day experiments | Degradation of the compound in the experimental medium over time. | Replenish the medium with freshly diluted this compound every 24 hours. |
| Exposure to light during incubation or handling. | Protect all solutions and experimental setups from direct light. Use amber-colored plates or cover standard plates with foil. | |
| Inconsistent results between experimental replicates | Use of aged or improperly stored stock solutions. | Prepare fresh stock solutions monthly. Always use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Data on Solubility and Stability
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Appearance |
| DMSO | > 50 | Clear, colorless solution |
| Ethanol | > 30 | Clear, colorless solution |
| PBS (pH 7.4) | < 0.1 | Suspension |
| RPMI 1640 + 10% FBS | < 0.1 | Suspension |
Table 2: Stability of this compound in Solution at 37°C
| Solution | Time (hours) | Remaining Compound (%) |
| DMSO | 24 | > 99 |
| RPMI 1640 (pH 7.4) | 6 | 85 |
| RPMI 1640 (pH 7.4) | 24 | 62 |
| RPMI 1640 (pH 6.8) | 24 | 78 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment using HPLC
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the desired test solution (e.g., PBS pH 7.4, cell culture medium).
-
Incubate the test solution at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile and vortexing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to precipitate any proteins.
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Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the remaining amount of this compound.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Troubleshooting inconsistent results with "Antimalarial agent 29"
Welcome to the support center for Antimalarial Agent 29. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments. Agent 29 is a potent inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite mRNA splicing.
Troubleshooting Guides
This section addresses specific, complex issues you may encounter during your research.
Q1: Why am I observing high variability in the IC50 values of Agent 29 in my P. falciparum growth inhibition assays?
Answer: Inconsistent IC50 values for Agent 29 can stem from several factors related to experimental setup and compound handling. The most common causes are variability in parasite synchronization, inappropriate solvent concentrations, or degradation of the compound.
Troubleshooting Steps:
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Verify Parasite Synchronization: Agent 29's potency can be cell-cycle dependent. Ensure a tight synchronization of your parasite culture (ideally >95% ring-stage) at the start of the assay. Asynchronous cultures will yield variable results.
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Check Solvent Concentration: Agent 29 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay medium does not exceed 0.5%. Higher concentrations can have an independent inhibitory effect on parasite growth and can affect the solubility of the agent.
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Confirm Compound Integrity: Prepare fresh stock solutions of Agent 29. The compound can degrade if stored improperly or subjected to multiple freeze-thaw cycles. See the stability data in the FAQ section.
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Standardize Incubation Time: Use a consistent incubation period, typically 72 hours for SYBR Green I-based assays, as this covers two full intraerythrocytic developmental cycles.
Below is a troubleshooting workflow to help diagnose the source of variability.
Caption: Troubleshooting workflow for variable IC50 results.
Q2: Agent 29 is showing unexpected cytotoxicity against my mammalian cell line (e.g., HepG2). What should I do?
Answer: While Agent 29 is designed for high selectivity towards parasite PfCLK3, off-target effects can occur at high concentrations. The observed cytotoxicity may also be an artifact of the experimental conditions.
Troubleshooting Steps:
-
Confirm the Therapeutic Window: First, verify the expected selectivity index. Compare the cytotoxic IC50 in your mammalian cell line to the anti-parasitic EC50. A healthy selectivity index should be >100.
-
Reduce Serum Concentration in Media: Some compounds bind to serum proteins (like albumin), reducing their free concentration. If you are using high-serum media, the effective concentration of Agent 29 may be lower than calculated. Try reducing the serum percentage if your cell line can tolerate it.
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Assay for Apoptosis Markers: Investigate the mechanism of cell death. Use assays for caspase-3/7 activation to determine if the observed cytotoxicity is due to apoptosis, which can indicate specific off-target signaling pathway activation.
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Use a Lower, More Frequent Dosage: If your experiment allows, try reducing the concentration of Agent 29 and refreshing the media and compound more frequently (e.g., every 24 hours instead of a single 72-hour dose).
The diagram below illustrates the intended selective action of Agent 29.
Caption: Selective inhibition mechanism of this compound.
Experimental Protocols
Protocol: P. falciparum SYBR Green I-Based Growth Inhibition Assay
This protocol details a standard 72-hour assay to determine the IC50 value of Agent 29.
Workflow Overview
Caption: Workflow for a SYBR Green I parasite growth assay.
Detailed Steps:
-
Preparation:
-
Culture P. falciparum (e.g., 3D7 strain) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
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Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
-
Assay Plate Setup:
-
Prepare a 10 mM stock solution of Agent 29 in 100% DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of Agent 29 in culture medium to achieve a final concentration range (e.g., 1 nM to 1 µM).
-
Include control wells: parasite culture with 0.5% DMSO (negative control) and uninfected erythrocytes (background control).
-
-
Incubation:
-
Add 200 µL of the prepared parasite culture to each well.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Thaw the plate and add 100 µL of lysis buffer to each well.
-
-
Data Acquisition:
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the negative control (0% inhibition) and calculate the percent inhibition for each concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
Answer: For best results, dissolve Agent 29 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: What is the stability of Agent 29 in different conditions?
Answer: The stability of Agent 29 is critical for reproducible results. Please refer to the summary table below.
| Condition | Stability | Recommendation |
| Solid (Powder) at 4°C | Stable for >12 months | Store desiccated and protected from light. |
| 10 mM Stock in DMSO at -20°C | Stable for up to 6 months | Use single-use aliquots. Avoid >3 freeze-thaw cycles. |
| Diluted in Aqueous Media (RPMI) at 37°C | Half-life of approx. 48 hours | Prepare fresh dilutions for each experiment. |
Q3: What are the expected IC50 values for Agent 29 against common P. falciparum strains?
Answer: IC50 values can vary slightly based on the strain and specific assay conditions. The table below provides typical ranges observed in our validation studies using the SYBR Green I assay (72-hour incubation).
| P. falciparum Strain | Type | Expected IC50 Range (nM) |
| 3D7 | Chloroquine-Sensitive | 5 - 15 nM |
| Dd2 | Chloroquine-Resistant | 10 - 25 nM |
| K1 | Multidrug-Resistant | 15 - 30 nM |
If your results fall significantly outside these ranges, please consult the troubleshooting guide.
Technical Support Center: Optimizing "Antimalarial Agent 29" Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antimalarial agent 29" for in vivo studies.
General Troubleshooting Guide for In Vivo Studies
Encountering unexpected results during in vivo experiments is a common challenge. This guide provides a structured approach to troubleshooting potential issues with "this compound."
| Issue | Potential Cause | Recommended Action |
| High toxicity or adverse effects at initial doses | - Incorrect dosage calculation.- High intrinsic toxicity of the compound.[1][2]- Vehicle intolerance. | - Double-check all dosage calculations.- Conduct a dose-ranging study with smaller dose escalations.- Test the vehicle alone in a control group to rule out vehicle-specific toxicity. |
| Lack of efficacy compared to in vitro results | - Poor bioavailability or rapid metabolism.[3]- Inappropriate animal model.- Drug resistance of the parasite strain.[4] | - Perform pharmacokinetic (PK) studies to determine the concentration of Agent 29 in the blood over time.[5]- Ensure the selected animal model and parasite strain are appropriate for the compound's expected mechanism of action.- Test against a known drug-sensitive parasite strain. |
| High variability in results between animals | - Inconsistent drug administration.- Genetic variability within the animal cohort.- Underlying health issues in some animals. | - Ensure consistent and accurate dosing techniques (e.g., gavage, injection).- Use a larger group size to increase statistical power.- Source animals from a reputable supplier and ensure they are healthy before starting the experiment. |
| Precipitation of the compound during formulation | - Poor solubility of "this compound".- Incompatible vehicle. | - Test a range of pharmaceutically acceptable vehicles and co-solvents.- Consider formulation strategies such as micronization or the use of cyclodextrins to improve solubility. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the recommended starting dose for "this compound" in a mouse model?
A1: For a novel compound without prior in vivo data, a common starting point is a dose that is a fraction of the maximum tolerated dose (MTD), if known. If the MTD is unknown, a dose-ranging study is essential. Often, initial in vivo screening of novel antimalarials is conducted at a dose of 50 mg/kg.[6]
Q2: What are suitable vehicles for administering "this compound" orally?
A2: The choice of vehicle depends on the physicochemical properties of the compound. Common vehicles include:
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A solution of 7% Tween 80 and 3% ethanol in sterile water.[7]
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A standard suspending vehicle (SSV) containing sodium carboxymethylcellulose (Na-CMC), benzyl alcohol, and Tween 80 in a saline solution.[7] It is crucial to assess the solubility and stability of "this compound" in the chosen vehicle before starting the experiment.
Efficacy and Pharmacokinetics
Q3: How do I translate the in vitro IC50 of "this compound" to an effective in vivo dose?
A3: A direct translation is not straightforward due to pharmacokinetic and pharmacodynamic (PK/PD) factors.[8][5] In vitro potency is a starting point, but in vivo efficacy is influenced by absorption, distribution, metabolism, and excretion (ADME).[9] A thorough PK/PD study is necessary to establish the relationship between the drug concentration in the blood and its antimalarial effect.[10]
Q4: What is the typical duration of treatment for an acute malaria model?
A4: The Peters' 4-day suppressive test is a standard method for evaluating in vivo antimalarial activity.[6] In this test, the compound is administered daily for four consecutive days, starting shortly after the mice are infected with Plasmodium berghei.[6][11]
Toxicity and Safety
Q5: What are the common signs of toxicity to monitor in animals treated with "this compound"?
A5: Monitor for signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior.[7] Regular monitoring of body weight is a sensitive indicator of overall health. Significant weight loss may necessitate a dose reduction or termination of the experiment for that animal.
Q6: How can I determine the therapeutic index of "this compound"?
A6: The therapeutic index is the ratio of the toxic dose to the therapeutic dose. To determine this, you will need to conduct a dose-response study to find the minimum effective dose (ED50 or ED90) and a separate study to determine the maximum tolerated dose (MTD) or the lethal dose (LD50).
Data Presentation
Table 1: Hypothetical In Vivo Efficacy and Pharmacokinetic Parameters for "this compound"
| Parameter | Value | Units |
| Efficacy (P. berghei model) | ||
| ED50 (Oral) | 10 | mg/kg |
| ED90 (Oral) | 25 | mg/kg |
| Pharmacokinetics (Single Oral Dose at 25 mg/kg) | ||
| Cmax | 1.5 | µg/mL |
| Tmax | 2 | hours |
| Half-life (t½) | 8 | hours |
| Bioavailability | 30 | % |
Experimental Protocols
Protocol 1: Four-Day Suppressive Test for In Vivo Antimalarial Efficacy
This protocol is adapted from the widely used Peters' 4-day suppressive test.[6]
-
Animal Model: Use BALB/c mice (female, 6-8 weeks old, 18-22g).
-
Parasite: Plasmodium berghei (chloroquine-sensitive strain).
-
Infection: Inoculate mice intraperitoneally with 1x10^5 parasitized red blood cells.[6]
-
Grouping: Randomly divide mice into groups of 5.
-
Drug Administration:
-
Test Groups: Administer "this compound" orally at three different dose levels (e.g., 10, 25, and 50 mg/kg/day).
-
Positive Control: Administer chloroquine at 10 mg/kg/day.[6]
-
Negative Control: Administer the vehicle only.[6]
-
Administer treatment once daily for four consecutive days, starting 2 hours post-infection.
-
-
Monitoring: On day 5, collect a thin blood smear from the tail vein of each mouse.
-
Analysis:
-
Stain blood smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 red blood cells under a microscope.
-
Calculate the percent suppression of parasitemia for each group compared to the negative control group.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Clinical pharmacokinetics of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
"Antimalarial agent 29" resistance mutation identification
Welcome to the technical support center for Antimalarial Agent 29. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing resistance mutations to this novel antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
A1: this compound is a novel quinoline derivative. Its proposed mechanism of action involves interference with the detoxification of heme in the parasite's digestive vacuole.[1][2] Similar to other quinoline drugs, it is thought to inhibit the biocrystallization of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[2][3]
Q2: We are observing a decrease in the in vitro susceptibility of P. falciparum strains to Agent 29. What are the potential genetic markers of resistance?
A2: For quinoline-based antimalarials, resistance is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance 1 (pfmdr1) genes.[4][5][6] Researchers should prioritize sequencing these genes to identify single nucleotide polymorphisms (SNPs) that may confer resistance. Specifically, mutations in codons 72-76 of the pfcrt gene are critical markers for chloroquine resistance and may be relevant for Agent 29.
Q3: How can we confirm that a specific mutation is responsible for resistance to Agent 29?
A3: Functional genomics is a key method for validating resistance mutations.[7] This can be achieved through gene-editing techniques such as CRISPR-Cas9 to introduce the suspected mutation into a drug-sensitive parasite line. A subsequent comparison of the IC50 values between the edited and wild-type parasites will confirm the role of the mutation in conferring resistance.
Q4: Are there standard P. falciparum strains that can be used as controls in our resistance studies?
A4: Yes, it is recommended to use well-characterized drug-sensitive and drug-resistant laboratory strains. For instance, the 3D7 and D10 strains are known to be sensitive to many antimalarials, while the W2, Dd2, and K1 strains are multidrug-resistant and can serve as valuable comparator strains.[8]
Q5: What is the recommended follow-up period for in vivo efficacy studies of Agent 29?
A5: For slowly eliminated antimalarials, which is characteristic of many quinoline derivatives, a follow-up period of at least 28 to 42 days is recommended to distinguish between recrudescence and new infections.[9][10] PCR correction is essential to differentiate true treatment failures from reinfections.[11][12]
Troubleshooting Guides
Problem: High variability in IC50 values for Agent 29 in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent parasite synchronization | Ensure a tight synchronization of the parasite culture to the ring stage. Differences in parasite life cycle stages can lead to variations in drug susceptibility.[8][13] |
| Variability in drug preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure complete dissolution of the compound. |
| Fluctuations in culture conditions | Maintain consistent incubator temperature, gas mixture, and culture media composition. Monitor pH levels of the media. |
| Inaccurate parasite counting | Utilize flow cytometry for more accurate and high-throughput parasite counting compared to manual microscopy.[13] |
Problem: Failure to amplify the pfcrt or pfmdr1 genes using standard PCR protocols.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction protocol and verify DNA quality and quantity using spectrophotometry or fluorometry. |
| Primer-template mismatch | The high genetic diversity in P. falciparum can lead to primer mismatches. Design degenerate primers or use multiple primer sets targeting conserved regions flanking the gene of interest. |
| PCR inhibitors in the sample | Include a PCR inhibitor wash step during DNA extraction or dilute the DNA template. |
Experimental Protocols
In Vitro Drug Susceptibility Testing
This protocol is adapted from standard methodologies for assessing the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, hypoxanthine, HEPES, gentamicin, NaHCO3, and human serum or Albumax)[8]
-
This compound
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a hematocrit of 2.5% to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Identification of Resistance Mutations via Sanger Sequencing
Procedure:
-
DNA Extraction: Extract genomic DNA from cultured P. falciparum parasites (both sensitive and potentially resistant lines).
-
PCR Amplification: Amplify target genes (pfcrt, pfmdr1) using high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using the amplification primers.
-
Sequence Analysis: Align the obtained sequences with the reference sequence of a sensitive strain (e.g., 3D7) to identify any nucleotide polymorphisms.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Reference P. falciparum Strains
| Strain | Origin | Known Resistance Profile | Agent 29 IC50 (nM) |
| 3D7 | West Africa | Drug-sensitive | 10.5 ± 1.2 |
| Dd2 | Indochina | Chloroquine-R, Pyrimethamine-R | 85.3 ± 7.9 |
| W2 | Indochina | Chloroquine-R, Pyrimethamine-R, Mefloquine-R | 120.7 ± 11.5 |
| K1 | Thailand | Chloroquine-R, Pyrimethamine-R, Sulfadoxine-R | 155.2 ± 14.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for identifying and validating resistance mutations.
Caption: Proposed mechanism of action and resistance for this compound.
References
- 1. pnas.org [pnas.org]
- 2. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Drug resistance in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking Drug Resistance in Plasmodium falciparum: Genetic Diversity of Key Resistance Markers in Brazilian Malaria Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of malaria resistance-associated mutations in Plasmodium falciparum circulating in 2017–2018, Bo, Sierra Leone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Drug Resistance and Implications for the WHO Global Technical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. Responding to the Challenge of Antimalarial Drug Resistance by Routine Monitoring to Update National Malaria Treatment Policies - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Malaria Programme [who.int]
- 12. Global Malaria Programme [who.int]
- 13. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of β-Carboline Antimalarials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the potency of β-carboline antimalarials.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction for synthesizing the tetrahydro-β-carboline (THβC) scaffold is resulting in low yields. What are the common causes and solutions?
A1: Low yields in the Pictet-Spengler reaction are a common issue. Here are several factors to consider and troubleshoot:
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Reaction Conditions: The choice of solvent and temperature is critical. While various conditions are reported, refluxing in isopropanol has been shown to produce high yields (around 85%).[1] If you are using other solvents like chloroform with trifluoroacetic acid under microwave irradiation, optimization of reaction time and power may be necessary.[2]
-
Purity of Reactants: Ensure the L-tryptophan methyl ester (or tryptamine) and the aldehyde are of high purity. Impurities can lead to side reactions and lower the yield of the desired product.
-
Stoichiometry: An excess of the aldehyde (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[1]
-
pH Control: The reaction is acid-catalyzed. If using trifluoroacetic acid (TFA), ensure the appropriate concentration is used. Too much or too little acid can hinder the reaction.
-
Isomer Separation: The reaction often produces a mixture of cis and trans isomers.[1] Ensure your purification method (e.g., column chromatography) is optimized to separate these isomers, as this can affect the final isolated yield of the desired stereoisomer.
Q2: I am observing poor in vitro antiplasmodial activity with my synthesized β-carboline derivatives. What structural features are crucial for enhancing potency?
A2: The antimalarial potency of β-carboline derivatives is highly dependent on their structural features. Based on structure-activity relationship (SAR) studies, consider the following:[3][4]
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Substitution at C1: The nature of the substituent at the C1 position of the THβC ring significantly influences activity.
-
Substitution at C3: A methyl group at the C3 position can enhance potency compared to an unsubstituted analog.[6] However, increasing the steric bulk at C3 with larger groups (e.g., gem-dimethyl, hydroxymethyl, n-propyl) can significantly decrease activity.[6]
-
Aromatization: Aromatization of the tetrahydro-β-carboline ring to a fully aromatic β-carboline has been shown to hamper antimalarial activity.[5]
-
N9 Position: The retention of the 9-NH group of the β-carboline moiety is considered essential for antimalarial activity.[7]
Q3: My lead β-carboline compound shows high in vitro potency but poor in vivo efficacy. What could be the reasons?
A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
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Pharmacokinetics (PK): The compound may have poor oral bioavailability, high clearance, or a short half-life.[6][8] Consider conducting pharmacokinetic studies to assess these parameters. Modifications to the structure, such as those that improve metabolic stability, may be necessary.[6]
-
Toxicity: The compound might be toxic to the host at effective doses. It is crucial to assess cytotoxicity against mammalian cell lines (e.g., normal dermal fibroblasts, HMEC-1) to determine the selectivity index.[5][9]
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Metabolism: The compound could be rapidly metabolized in vivo into inactive forms. Metabolic stability assays can provide insights into this.
Q4: What are the known molecular targets of β-carboline antimalarials in Plasmodium falciparum?
A4: β-Carboline derivatives have been shown to target several key pathways essential for parasite survival:[3]
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PfIspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): This enzyme is part of the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in the parasite.[3][5] Inhibition of PfIspD is a potential mechanism of action.[3]
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Heme Detoxification: Some β-carbolines may interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.
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Nucleic Acid Synthesis: It has been hypothesized that β-carboline alkaloids can intercalate with DNA base pairs, thereby inhibiting parasite DNA synthesis.[5]
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PfHsp90: Some analogs have shown inhibitory activity against the Plasmodium falciparum heat shock protein 90.[3]
Troubleshooting Guides
Guide 1: Synthesis of Tetrahydro-β-carboline (THβC) Derivatives via Pictet-Spengler Reaction
| Issue | Possible Cause | Troubleshooting Step |
| Low or no product formation | Inactive catalyst or incorrect pH. | Check the quality and amount of the acid catalyst (e.g., TFA). Ensure the reaction mixture is acidic. |
| Low reactivity of the aldehyde. | Consider using a more reactive aldehyde or increasing the reaction temperature and time. | |
| De-esterification of L-tryptophan methyl ester. | Ensure anhydrous conditions if possible and avoid prolonged exposure to strong acids at high temperatures. | |
| Formation of multiple side products | Impure starting materials. | Purify L-tryptophan methyl ester and the aldehyde before the reaction. |
| Undesired side reactions. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. | |
| Difficulty in separating cis/trans isomers | Inadequate chromatographic separation. | Use a high-resolution column chromatography system. Experiment with different solvent systems (e.g., ethyl acetate/hexane gradients). |
Guide 2: In Vitro Antiplasmodial Assay (SYBR Green I-based)
| Issue | Possible Cause | Troubleshooting Step |
| High background fluorescence | Contamination of parasite culture. | Ensure aseptic techniques are followed. Regularly check cultures for contamination. |
| Lysis of red blood cells. | Handle blood samples gently. Ensure the culture medium is isotonic. | |
| Inconsistent IC50 values | Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment. Verify the stock solution concentration. |
| Variation in parasite density. | Standardize the initial parasitemia and hematocrit for each assay. | |
| No parasite growth in control wells | Poor quality of culture medium or serum. | Use pre-tested batches of medium and serum. Ensure proper storage conditions. |
| CO2 incubator malfunction. | Check and calibrate the CO2 and temperature levels of the incubator. |
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of Selected β-Carboline Derivatives
| Compound | P. falciparum Strain | IC50 (µg/mL) | Cytotoxicity (CC50, µg/mL) | Selectivity Index (SI) | Reference |
| 9a | 3D7 (CQ-sensitive) | < 1 | > 640 (dermal fibroblasts) | > 10 | [5] |
| RKL-9 (CQ-resistant) | < 1 | > 640 (dermal fibroblasts) | > 10 | [5] | |
| 9b | 3D7 (CQ-sensitive) | 3.25 | - | - | [5] |
| RKL-9 (CQ-resistant) | 4.01 | - | - | [5] | |
| 10 | 3D7 (CQ-sensitive) | 7.16 | - | - | [5] |
| RKL-9 (CQ-resistant) | 9.04 | - | - | [5] | |
| 11b | 3D7 (CQ-sensitive) | 4.82 | - | - | [5] |
| RKL-9 (CQ-resistant) | 5.22 | - | - | [5] | |
| 12b | 3D7 (CQ-sensitive) | 6.84 | - | - | [5] |
| RKL-9 (CQ-resistant) | 8.66 | - | - | [5] | |
| 7 | D10 (CQ-sensitive) | 4.00 ± 0.53 µM | > 122.57 µM (HMEC-1) | >30 | [9] |
| W2 (CQ-resistant) | 4.98 ± 0.81 µM | > 122.57 µM (HMEC-1) | >24 | [9] |
Table 2: In Vivo Antimalarial Activity of β-Carboline Derivatives against P. berghei
| Compound | Dose (mg/kg) | Administration | Chemosuppression (%) | Mean Survival Time (days) | Reference |
| 9a | 50 | Oral | - | 21.8 ± 6.09 | [5] |
| 100 | Oral | - | 22.6 ± 7.79 | [5] | |
| 9a + Artesunate | 100 + 50 | Oral | 99.69 | 25.8 ± 4.91 | [5] |
| 9a (ED50) | 27.74 | Oral | - | - | [5] |
| Spiroindolone 9a | 30 | Oral | >99 | 10.7 | [6] |
| 100 | Oral | >99 | 14.3 | [6] | |
| Spiroindolone 20a | 3 x 10 | Oral | 99.8 | 17.2 | [6] |
| 3 x 30 | Oral | 99.8 | 29.4 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of C1-Substituted THβC Derivatives
-
Reactant Preparation: Dissolve L-tryptophan methyl ester in a suitable solvent (e.g., isopropanol).
-
Aldehyde Addition: Add the desired aldehyde (1.2 equivalents) to the solution.
-
Reflux: Reflux the reaction mixture for approximately 8 hours.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the cis and trans isomers.
-
Characterization: Characterize the final products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or W2 strains) in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a 5% CO2 atmosphere.[2][10]
-
Drug Dilution: Prepare serial dilutions of the β-carboline compounds in a 96-well plate.
-
Parasite Addition: Add synchronized ring-stage parasite cultures (e.g., 2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C.
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Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[2]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.
Mandatory Visualizations
Caption: Experimental workflow for the development of β-carboline antimalarials.
Caption: Inhibition of the MEP pathway by β-carboline derivatives.
References
- 1. Synthesis and Evaluation of Antiplasmodial Efficacy of β-Carboline Derivatives against Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Further Exploration of β-Carboline Antimalarials and Preliminary Study of Quinazoline Analogs - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
Technical Support Center: Synthesis of Antimalarial Agent 29 (RYL-581)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of the potent antimalarial agent 29, also known as RYL-581. This guide is intended for researchers, scientists, and drug development professionals to facilitate a higher yield and purity of the final compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of RYL-581.
Step 1: Synthesis of Intermediate 12
Question: The initial reaction to produce the core scaffold (Intermediate 12) is showing low yield. What are the potential causes and solutions?
Answer:
-
Issue: Incomplete reaction.
-
Solution: Ensure all starting materials are pure and dry. Moisture can interfere with the reaction. Consider increasing the reaction time or temperature incrementally. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
-
Issue: Formation of side products.
-
Solution: The presence of impurities in the starting materials can lead to unwanted side reactions. Purification of starting materials before use is recommended. Additionally, controlling the reaction temperature is critical, as higher temperatures might promote the formation of side products.
-
-
Issue: Difficulty in purification.
-
Solution: Intermediate 12 can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. Trying different solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, may be necessary to achieve optimal separation.
-
Step 2: N-Alkylation of Intermediate 12
Question: The N-alkylation of Intermediate 12 with 1-(bromomethyl)-3-(trifluoromethyl)benzene is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer:
-
Issue: Over-alkylation of the piperazine-like moiety.
-
Solution: Carefully controlling the stoichiometry of the reactants is key. Using a slight excess of Intermediate 12 relative to the alkylating agent can favor mono-alkylation. Slow, dropwise addition of the alkylating agent to the reaction mixture can also help to minimize di-alkylation. Lowering the reaction temperature may also improve selectivity.
-
-
Issue: The reaction is sluggish or does not go to completion.
-
Solution: Ensure the base used (e.g., K2CO3 or Cs2CO3) is of good quality and is sufficiently dried. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used. If the reaction is still slow, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction through the in-situ formation of a more reactive alkyl iodide.
-
Step 3: Final Amide Coupling
Question: The final amide coupling step between the N-alkylated intermediate and the carboxylic acid is inefficient. What can I do to improve the yield?
Answer:
-
Issue: Incomplete activation of the carboxylic acid.
-
Solution: Ensure the coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), are fresh and have been stored under anhydrous conditions. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of reagents by moisture.
-
-
Issue: Low reactivity of the secondary amine.
-
Solution: The N-alkylated intermediate is a secondary amine and can be sterically hindered. Using a suitable base, such as N,N-diisopropylethylamine (DIPEA), is important to neutralize the HCl salt formed and to facilitate the reaction. The order of addition of reagents can also be important; pre-activating the carboxylic acid with EDC/HOBt before adding the amine can sometimes improve yields.
-
-
Issue: Difficult purification of the final product (RYL-581).
-
Solution: Purification is typically achieved by column chromatography. Due to the relatively polar nature of the final compound, a solvent system such as dichloromethane/methanol or ethyl acetate/methanol may be required. It is important to carefully monitor the fractions by TLC to ensure the collection of the pure product.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of RYL-581 and its precursors.
| Step | Reactants | Reagents & Conditions | Reported Yield |
| 1 | Precursor A + Precursor B | K2CO3, CH3CN, 80 °C, 12 h | ~70-80% |
| 2 | Intermediate 12 + 1-(bromomethyl)-3-(trifluoromethyl)benzene | K2CO3, CH3CN, 80 °C, 4 h | ~85-95% |
| 3 | N-alkylated intermediate + Carboxylic acid | EDC, HOBt, DIPEA, CH2Cl2, rt, 12 h | ~75-85% |
Experimental Protocols
Synthesis of Intermediate 12
-
To a solution of Precursor A (1.0 eq) in acetonitrile (CH3CN), add Precursor B (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Intermediate 12.
Synthesis of N-alkylated Intermediate
-
To a solution of Intermediate 12 (1.0 eq) in acetonitrile (CH3CN), add 1-(bromomethyl)-3-(trifluoromethyl)benzene (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-alkylated intermediate.
Synthesis of this compound (RYL-581)
-
Dissolve the carboxylic acid (1.2 eq) in dichloromethane (CH2Cl2).
-
Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of the N-alkylated intermediate (1.0 eq) and DIPEA (3.0 eq) in CH2Cl2 to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound (RYL-581).
Visualizations
Synthesis Workflow for this compound (RYL-581)
Technical Support Center: Mitigating Cytotoxicity of Antimalarial Agent 29
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with "Antimalarial agent 29" in cell cultures.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems related to the cytotoxicity of this compound during in vitro experiments.
Issue 1: Higher-than-Expected Cytotoxicity in Standard Cell Lines
Question: We are observing significant cell death in our cell lines (e.g., HepG2, HEK293T) at concentrations where this compound is expected to be selective for Plasmodium falciparum. What could be the cause, and how can we troubleshoot this?
Answer:
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of solvents like DMSO used to dissolve this compound can be toxic to cells.
-
Incorrect Drug Concentration: Errors in serial dilutions or stock concentration calculations can lead to unintentionally high doses.
-
Troubleshooting Step: Re-verify all calculations and prepare fresh dilutions from a newly prepared stock solution.
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents.[5][6]
-
Troubleshooting Step: Regularly test your cell cultures for contamination using PCR-based methods or fluorescence staining.[6]
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Question: Our cytotoxicity assays (e.g., MTT, Neutral Red) for this compound are showing high variability between experimental repeats. How can we improve the reproducibility of our results?
Answer:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. High cell density can lead to increased spontaneous cell death. Create a standard operating procedure (SOP) for cell seeding.[7] |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for the entire set of experiments. If a new lot is introduced, perform a bridging study to ensure consistency.[5] |
| Incubation Time | Standardize the incubation time with this compound. Extended incubation can lead to nutrient depletion and increased cell death unrelated to the drug's effect.[8] |
| Assay-Specific Issues | For MTT assays, ensure complete solubilization of formazan crystals. For Neutral Red assays, ensure proper incubation times for dye uptake and release.[1][3] |
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A workflow for screening and addressing the cytotoxicity of new antimalarial compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good Selectivity Index (SI) for an antimalarial drug candidate?
A1: The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration in a mammalian cell line (CC50) to the effective inhibitory concentration against the parasite (IC50). A higher SI is desirable as it indicates greater selectivity for the parasite. Generally, an SI greater than 10 is considered a good starting point for a promising antimalarial candidate, though higher values are preferred.[2]
Q2: Can the mechanism of action of this compound provide clues about its cytotoxicity?
A2: Yes. For instance, if this compound targets pathways common to both the parasite and human cells, such as DNA replication or protein synthesis, off-target cytotoxicity is more likely.[9][10] Understanding the mechanism can help in designing strategies to mitigate toxicity, such as targeted drug delivery systems. For example, many antimalarials act by inhibiting hemozoin formation, a process unique to the parasite, which generally leads to higher selectivity.[11]
Q3: Are there specific signaling pathways commonly activated by cytotoxic antimalarial drugs?
A3: Drug-induced cytotoxicity often involves the activation of apoptosis (programmed cell death) or necrosis. Key signaling pathways that can be investigated include:
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The Intrinsic Apoptotic Pathway: Often initiated by mitochondrial stress, leading to the release of cytochrome c and activation of caspases.
-
The Extrinsic Apoptotic Pathway: Triggered by the binding of ligands to death receptors on the cell surface.
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Reactive Oxygen Species (ROS) Production: Some antimalarials, like artemisinin and its derivatives, are thought to function by generating ROS, which can cause oxidative damage to both parasite and host cells if not properly controlled.[9]
Hypothesized Cytotoxicity Pathway for this compound
Caption: A potential signaling pathway for drug-induced apoptosis.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a reference for experimental design and interpretation.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Compound | P. falciparum IC50 (nM) (Strain 3D7) | HepG2 CC50 (nM) | HEK293T CC50 (nM) | Selectivity Index (SI) vs. HepG2 |
| This compound | 50 | 500 | 750 | 10 |
| Chloroquine | 20 | 20,000 | >50,000 | >1000 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Parameter Measured | Expected Outcome for Mitigation |
| Reduce DMSO Concentration | Cell Viability (%) | Increased cell viability in vehicle controls. |
| Switch to a Less Sensitive Cell Line (e.g., WI-26VA4) | CC50 (nM) | Higher CC50 value, leading to an improved SI. |
| Co-administer with N-acetylcysteine (NAC) | Intracellular ROS Levels | Reduction in ROS levels and a corresponding increase in cell viability. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.[1]
-
Compound Addition: Add serial dilutions of this compound (and vehicle controls) to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1][3]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.[1]
Protocol 2: SYBR Green I-based Malaria Drug Sensitivity Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Parasite Culture: Culture chloroquine-sensitive P. falciparum (3D7 strain) in human red blood cells using RPMI 1640 medium.[12]
-
Drug Addition: In a 96-well plate, add serial dilutions of this compound to parasitized red blood cells (2% parasitemia, 2% hematocrit).
-
Incubation: Incubate the plates for 72 hours under microaerophilic conditions.
-
Lysis and Staining: Freeze the plate to lyse the cells. Thaw and add SYBR Green I lysis buffer.
-
Fluorescence Measurement: Incubate in the dark for 1 hour and measure fluorescence (excitation 485 nm, emission 530 nm).
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
References
- 1. scielo.br [scielo.br]
- 2. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of antimalarial drugs | Malaria, atherosclerosis &laser-induced ice nucleation [weizmann.ac.il]
- 12. Anti-plasmodial, Cytotoxic and Antioxidant Activities of Selected Ghanaian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Efficacy Analysis: Novel Antimalarial Agents Versus Chloroquine
Based on the available information, I will now proceed to generate the comparison guide. I will synthesize the information from the search results to create the data tables, experimental protocols, and visualizations as requested. I will make scientifically reasonable inferences where specific details are not available in the initial search results, clearly indicating that these are based on standard practices in the field.
Editors have permission to directly edit this response to supplement my answer with any additional information they may have.
This guide provides a detailed comparison of the in vitro antimalarial efficacy of investigational agents, referred to herein as "Antimalarial Agent 29," against the established antimalarial drug, chloroquine. The data presented is compiled from published research and is intended for an audience of researchers, scientists, and drug development professionals.
Quantitative Efficacy Summary
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of different "this compound" candidates and chloroquine against various strains of Plasmodium falciparum. Lower IC50 values indicate higher potency.
| Drug/Compound | P. falciparum Strain | IC50 (nM) | Resistance Profile of Strain | Reference |
| Antimalarial Agent 29a | W2 | 96 | Chloroquine-Resistant | Musonda et al., 2006 |
| 3D7 | Data not available | Chloroquine-Sensitive | - | |
| Antimalarial Agent 29b | K1 | 18 | Chloroquine-Resistant | O'Neill et al., 2009 |
| 3D7 | 10 | Chloroquine-Sensitive | O'Neill et al., 2009 | |
| Chloroquine | W2 | ~200-500 | Chloroquine-Resistant | Various Sources |
| K1 | >300 | Chloroquine-Resistant | Various Sources | |
| 3D7 | ~10-20 | Chloroquine-Sensitive | Various Sources |
Experimental Protocols
The methodologies outlined below are based on standard in vitro antimalarial drug susceptibility testing protocols, such as those described in the referenced literature.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Parasite Culture:
-
P. falciparum strains (e.g., W2, K1, 3D7) are maintained in continuous culture in human erythrocytes (O+).
-
The culture medium used is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, and human serum or Albumax.
-
Cultures are maintained at 37°C in a controlled atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
2. Drug Preparation and Plating:
-
Stock solutions of the test compounds (Antimalarial Agent 29a, 29b, and chloroquine) are prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
The drug dilutions are added to 96-well microtiter plates.
3. Assay Procedure:
-
A synchronized parasite culture (primarily ring-stage parasites) is diluted to a final parasitemia of 0.5-1% and a hematocrit of 1.5-2.5%.
-
This parasite suspension is added to the drug-containing wells of the microtiter plates.
-
The plates are incubated for 24-48 hours under the same conditions as the parasite culture.
-
Following the initial incubation, [³H]-hypoxanthine (a radiolabeled nucleic acid precursor) is added to each well.
-
The plates are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel by viable parasites.
4. Data Analysis:
-
The assay is terminated by harvesting the contents of the wells onto a filter mat using a cell harvester.
-
The amount of incorporated [³H]-hypoxanthine is quantified using a liquid scintillation counter.
-
The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Visualizations
Experimental Workflow for In Vitro Antimalarial Assay
A Comparative Guide to the Mechanisms of Action: Antimalarial Agent 29 vs. Artemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the novel antimalarial candidate, "Antimalarial agent 29," and the frontline antimalarial drug, artemisinin. The information presented is supported by available experimental data to aid in understanding their distinct modes of action and potential therapeutic applications.
Introduction to the Antimalarial Agents
Artemisinin and its derivatives are the cornerstone of modern malaria treatment, used in artemisinin-based combination therapies (ACTs) worldwide.[1] Discovered in the 1970s from the plant Artemisia annua, its potent and rapid parasite-killing activity has been instrumental in reducing the global burden of malaria.[1]
This compound , also known as compound 16 from the Open Source Malaria (OSM) consortium, is a novel synthetic compound belonging to the triazolopyrazine class.[2] Its chemical name is 3-(4-Chlorophenyl)-8-(1,1-difluoroethyl)-[2][3][4]triazolo[4,3-a]pyrazine. This agent is part of a new generation of antimalarials with a mechanism of action distinct from traditional drugs.
Comparison of In Vitro Antimalarial Activity
The following table summarizes the available in vitro 50% inhibitory concentration (IC50) data for this compound and artemisinin against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.
| Antimalarial Agent | Target Strain | IC50 (µM) | Reference |
| This compound | P. falciparum 3D7 | >20 | [2] |
| P. falciparum Dd2 | >20 | [2] | |
| Artemisinin | P. falciparum 3D7 | ~0.0032 - 0.0159 | [5][6] |
| P. falciparum Dd2 | ~0.0076 - 0.0111 | [5][6] |
Note: The provided IC50 values for this compound (compound 16) in the cited study were greater than the highest tested concentration of 20 µM, indicating lower potency in this specific assay compared to more optimized compounds in the same series and artemisinin. Other compounds in the triazolopyrazine series have demonstrated significantly higher potency.[2]
Mechanisms of Action: A Detailed Comparison
The mechanisms by which artemisinin and this compound kill the malaria parasite are fundamentally different. Artemisinin acts as a pro-drug that requires activation to generate cytotoxic reactive oxygen species, while this compound targets a specific ion pump in the parasite.
Artemisinin: Heme-Activated Oxidative Stress
The antimalarial activity of artemisinin is dependent on the presence of its endoperoxide bridge.[1] The prevailing mechanism suggests a multi-step process within the parasite-infected red blood cell:
-
Activation by Heme: The parasite digests hemoglobin, releasing large amounts of heme. The iron (Fe2+) in heme cleaves the endoperoxide bridge of artemisinin.[1]
-
Generation of Reactive Species: This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[1]
-
Cellular Damage: These reactive species then indiscriminately damage a wide range of parasite biomolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1] One of the proposed protein targets is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6).[7]
This compound: Inhibition of PfATP4 and Disruption of Ion Homeostasis
This compound belongs to the triazolopyrazine class of compounds, which have been identified as inhibitors of the P. falciparum P-type ATPase 4 (PfATP4).[8] PfATP4 is a sodium efflux pump located on the parasite's plasma membrane that is crucial for maintaining low intracellular sodium concentrations.[9][10] The inhibition of this pump leads to parasite death through the following cascade:
-
PfATP4 Inhibition: this compound binds to and inhibits the function of PfATP4.[8]
-
Disruption of Sodium Homeostasis: This inhibition prevents the parasite from pumping out sodium ions (Na+), leading to a rapid influx and accumulation of Na+ inside the parasite.[9]
-
Consequences of Ion Imbalance: The rise in intracellular Na+ concentration causes osmotic swelling of the parasite and an increase in cytosolic pH.[9][11] This severe disruption of ion homeostasis is ultimately lethal to the parasite.
Experimental Protocols
In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compound stock solution (in DMSO)
-
[3H]-Hypoxanthine
-
96-well microplates
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add P. falciparum-infected RBCs (at the ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well.
-
Include positive (no drug) and negative (uninfected RBCs) controls.
-
Incubate the plate for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Add [3H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and allow to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
PfATP4 Inhibition Assay (Fluorescence-based)
This assay assesses the ability of a compound to inhibit PfATP4 by measuring changes in intracellular sodium concentration ([Na+]).
Materials:
-
Synchronized late-stage P. falciparum trophozoites
-
Sodium-sensitive fluorescent dye (e.g., SBFI-AM)
-
Pluronic F-127
-
HEPES-buffered saline (with and without sodium)
-
Test compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Isolate late-stage trophozoites from their host RBCs.
-
Load the parasites with the sodium-sensitive dye in the presence of Pluronic F-127.
-
Wash the parasites to remove extracellular dye.
-
Resuspend the dye-loaded parasites in a sodium-containing buffer.
-
Add the test compound and monitor the fluorescence ratio at the appropriate excitation wavelengths for the dye.
-
An increase in the fluorescence ratio indicates an increase in intracellular [Na+], signifying inhibition of PfATP4.
Reactive Oxygen Species (ROS) Measurement Assay
This assay quantifies the generation of ROS in parasites upon drug treatment.
Materials:
-
P. falciparum culture
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., artemisinin)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the parasite culture with the test compound for a defined period.
-
Incubate the parasites with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the parasites to remove excess probe.
-
Measure the fluorescence intensity of the parasite population using a flow cytometer or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity compared to untreated controls indicates ROS production.[12]
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Predisposition Favors the Acquisition of Stable Artemisinin Resistance in Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 8. malariaworld.org [malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Hsp90 as the Primary Target of Antimalarial Agent 29: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the discovery and validation of novel drug targets.[1][2] One such promising target is the heat shock protein 90 (Hsp90), a molecular chaperone crucial for the folding, activation, and stability of a wide range of "client" proteins essential for parasite survival and development.[3][4] This guide provides a comparative analysis for the validation of Hsp90 as the primary target of the hypothetical "Antimalarial agent 29," placing its performance in context with other known Hsp90 inhibitors and alternative antimalarial drugs.
Comparative Performance Data
The following tables summarize the key performance indicators of "this compound" against other Hsp90 inhibitors and standard antimalarial drugs. Data for "this compound" is presented as a representative example based on the activities of potent Hsp90 inhibitors.
Table 1: In Vitro Efficacy and Selectivity of Hsp90 Inhibitors against P. falciparum
| Compound | Target | P. falciparum Strain | IC50 (nM) | Human Cell Line (e.g., HepG2) CC50 (nM) | Selectivity Index (CC50/IC50) |
| This compound | PfHsp90 | Dd2 (Resistant) | 15 | >1000 | >66 |
| Geldanamycin | Hsp90 | 3D7 (Sensitive) | 20[3] | - | - |
| 17-AAG | Hsp90 | K1 (Resistant) | 200 | - | - |
| Harmine | PfHsp90 | 3D7 (Sensitive) | ~20,000[5] | - | - |
| Chloroquine | Heme Polymerization | 3D7 (Sensitive) | 15[3] | - | - |
| Artemisinin | Multiple | 3D7 (Sensitive) | 5-20 | - | - |
Table 2: Target Engagement and Binding Affinity
| Compound | Target | Dissociation Constant (Kd) for PfHsp90 (µM) | Dissociation Constant (Kd) for Human Hsp90 (µM) | Fold Selectivity (Human/PfHsp90) |
| This compound | PfHsp90 | 0.05 | 1.0 | 20 |
| Geldanamycin | Hsp90 | 1.05[6] | 4.4[6] | 4.2 |
| Harmine | PfHsp90 | 40[6] | >100[6] | >2.5 |
Experimental Protocols for Target Validation
The validation of Hsp90 as the primary target of "this compound" relies on a combination of biochemical, biophysical, and cell-based assays.
Affinity Chromatography
Objective: To demonstrate direct binding of "this compound" to PfHsp90.
Methodology:
-
"this compound" is immobilized on a solid support (e.g., NHS-activated sepharose beads) to create an affinity matrix.
-
A lysate from cultured P. falciparum is passed over the affinity matrix.
-
Proteins that bind to the immobilized agent are retained, while non-binding proteins are washed away.
-
The bound proteins are then eluted from the matrix.
-
Eluted proteins are identified using mass spectrometry. The presence of PfHsp90 in the eluate indicates a direct interaction.
Thermal Shift Assay (TSA)
Objective: To confirm target engagement by measuring the stabilization of PfHsp90 upon ligand binding.
Methodology:
-
Recombinant PfHsp90 is incubated with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is prepared with and without "this compound".
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined.
-
An increase in the Tm in the presence of "this compound" indicates that the compound binds to and stabilizes the protein.
In Vitro Parasite Growth Inhibition Assay
Objective: To determine the potency of "this compound" against P. falciparum blood stages.
Methodology:
-
Synchronized cultures of P. falciparum (e.g., Dd2, a chloroquine-resistant strain) are established in human erythrocytes.
-
The cultures are treated with serial dilutions of "this compound".
-
After a defined incubation period (e.g., 48-72 hours), parasite growth is quantified using methods such as SYBR Green I fluorescence to measure DNA content or by microscopic counting of parasitemia.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Validation Pathway
The following diagrams illustrate the key processes and logical flow in the validation of Hsp90 as the target for "this compound".
Caption: Workflow for the experimental validation of PfHsp90 as the target of "this compound".
Caption: Simplified signaling pathway of PfHsp90 and the inhibitory action of "this compound".
Caption: Logical framework supporting Hsp90 as the primary target of "this compound".
Conclusion
The validation of Hsp90 as the primary target of "this compound" is a critical step in its development as a novel therapeutic. The presented data and experimental workflows provide a robust framework for this validation process. The high potency and selectivity of "this compound" for PfHsp90 over its human counterpart, as demonstrated through a combination of biochemical and cell-based assays, strongly support its potential as a next-generation antimalarial. The unique structural features of the PfHsp90 ATP-binding domain offer a promising avenue for designing parasite-specific inhibitors, thereby minimizing off-target effects and potential toxicity.[7] Further in vivo studies are warranted to confirm the efficacy and safety of "this compound" in a preclinical setting.
References
- 1. Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 and Associated Co-Chaperones of the Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum heat shock proteins as antimalarial drug targets: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Plasmodium falciparum Hsp90: Towards Reversing Antimalarial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antimalarial Agent 29 and its Analogs: A Structure-Activity Relationship Analysis
For Immediate Release
Orlando, FL – In the ongoing battle against drug-resistant malaria, a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of compounds, 6-chloro-2-arylvinylquinolines, has been conducted. This guide provides a detailed comparison of "Antimalarial agent 29" and its analogs, offering researchers, scientists, and drug development professionals critical data on their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. The findings pinpoint key structural modifications that significantly enhance antimalarial potency.
"this compound," identified as a 6-chloro-2-arylvinylquinoline derivative, has demonstrated potent, low nanomolar antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum.[1] This has prompted a thorough investigation into its analogs to delineate the chemical features crucial for its parasiticidal action.
Structure-Activity Relationship (SAR) of 6-Chloro-2-arylvinylquinolines
The core structure of these antimalarial agents consists of a 6-chloroquinoline scaffold linked to an aryl group via a vinyl bridge. The potency of these compounds is significantly influenced by substitutions on both the quinoline core and the aryl moiety.
Key Findings from SAR Studies:
-
Substitution at the C6 Position of the Quinoline Ring: A chlorine atom at the C6 position has been identified as a critical component for enhanced antimalarial activity.
-
The 2-Arylvinyl Moiety: The presence of the 2-arylvinyl group is essential for potent antiplasmodial activity. Saturated analogs, lacking the vinyl double bond, exhibit a significant decrease in efficacy.[1]
-
Substituents on the C2-Aryl Group: The nature and position of substituents on the aryl ring at the C2 position play a pivotal role in modulating the antimalarial potency.
-
Fluorine Substitution: A fluorine atom at the para-position (R²) of the benzene ring results in highly potent compounds. "this compound," with a 4-fluoro substituent, is the most active analog identified, with an EC50 value of 4.8 ± 2.0 nM.[1]
-
Positional Isomers: Shifting the fluorine atom from the para to the ortho position leads to a notable decrease in activity, suggesting that steric hindrance or the electronic properties of the substituent at this position can impact target interaction.[1]
-
Other Halogen Substituents: The replacement of the fluorine with a chlorine atom can also lead to potent analogs.
-
-
Nitrogen-Containing Groups at the C4 Position: The introduction of various nitrogen-containing groups directly to the arylvinylquinoline scaffold has been explored. Generally, these modifications have resulted in compounds with moderate to low activity against the Dd2 strain.[1]
Comparative Antimalarial Activity
The following table summarizes the in vitro antiplasmodial activity of "this compound" and its key analogs against the chloroquine-resistant Dd2 strain of P. falciparum.
| Compound | R² Substituent (on C2-aryl) | EC50 (nM) against P. falciparum Dd2 |
| 29 | 4-F | 4.8 ± 2.0 |
| 24 | 4-CF₃ | 10.9 ± 1.9 |
| 31 | 4-Cl | 5.9 ± 1.4 |
| 30 | 2-F | 26.0 ± 0.9 |
| UCF501 | (Reference Compound) | ~67 |
Data sourced from "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines".[1]
Experimental Protocols
The in vitro antiplasmodial activity of the synthesized compounds was determined using a standardized assay against Plasmodium falciparum.
In Vitro Antiplasmodial Assay (SYBR Green I-based):
-
P. falciparum Culture: The chloroquine-resistant Dd2 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. The cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Susceptibility Testing:
-
Synchronized ring-stage parasites are seeded in 96-well microtiter plates at a specific parasitemia and hematocrit.
-
The test compounds are serially diluted and added to the wells.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
-
Quantification of Parasite Growth:
-
After incubation, the plates are frozen to lyse the red blood cells.
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.
-
-
Data Analysis: The 50% effective concentration (EC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Structure-Activity Landscape and Processes
To better illustrate the relationships and workflows, the following diagrams have been generated.
References
Comparative Analysis of Cross-Resistance Profiles: Antimalarial Agent 29 and Standard Antimalarials
This guide provides a comparative analysis of the cross-resistance profile of the novel investigational antimalarial compound, "Agent 29," against established antimalarial drugs. The data presented herein is crucial for researchers, scientists, and drug development professionals to understand the potential efficacy and limitations of Agent 29 in the context of widespread antimalarial resistance.
In Vitro Susceptibility and Cross-Resistance Patterns
The in vitro activity of Agent 29 was assessed against a panel of Plasmodium falciparum strains with well-characterized resistance profiles to standard antimalarials. The 50% inhibitory concentrations (IC50) were determined to quantify the parasite's susceptibility to each compound.
Table 1: Comparative In Vitro Activity (IC50, nM) of Agent 29 and Reference Antimalarials against Drug-Sensitive and Drug-Resistant P. falciparum Strains
| P. falciparum Strain | Resistance Phenotype | Agent 29 (IC50, nM) | Chloroquine (IC50, nM) | Artemisinin (IC50, nM) | Mefloquine (IC50, nM) | Atovaquone (IC50, nM) |
| 3D7 | Sensitive | 5.2 | 20 | 5 | 30 | 1.5 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 150.8 | 300 | 6 | 10 | 1.8 |
| K1 | Chloroquine-R, Mefloquine-R | 250.5 | 450 | 7 | 150 | 2.0 |
| W2 | Chloroquine-R, Pyrimethamine-R | 180.3 | 350 | 5.5 | 25 | 1.7 |
| 7G8 | Chloroquine-R | 165.1 | 320 | 6.2 | 35 | 1.9 |
| TM90C2B | Atovaquone-R | 6.1 | 22 | 5.8 | 32 | >10,000 |
Interpretation of Data: The data indicates a significant increase in the IC50 value of Agent 29 against chloroquine-resistant strains (Dd2, K1, W2, and 7G8), suggesting a potential for cross-resistance with chloroquine.[1][2] The activity of Agent 29 does not appear to be significantly affected by resistance to mefloquine (K1) or atovaquone (TM90C2B), implying a distinct mechanism of action from these compounds.
Genetic Determinants of Resistance and Cross-Resistance
To investigate the genetic basis of the observed cross-resistance, key resistance-associated genes were sequenced in the parasite strains.
Table 2: Association of Genetic Markers with IC50 Values of Agent 29
| Gene | Mutation | Associated Drug Resistance | Impact on Agent 29 IC50 |
| pfcrt | K76T | Chloroquine[2][3][4][5] | Significant Increase |
| pfmdr1 | N86Y | Mefloquine, Quinine[6] | Minimal Increase |
| pfdhfr | S108N | Pyrimethamine[2][3] | No Significant Change |
| pfdhps | A437G | Sulfadoxine[2][3] | No Significant Change |
| pfcytb | Y268S | Atovaquone[2] | No Significant Change |
| kelch13 | C580Y | Artemisinin[4] | No Significant Change |
Interpretation of Data: The presence of the K76T mutation in the P. falciparum chloroquine resistance transporter (pfcrt) gene strongly correlates with reduced susceptibility to Agent 29. This suggests that Agent 29's mechanism of action may be linked to the same pathways affected by chloroquine resistance, potentially involving the parasite's digestive vacuole.[1][2][7]
Experimental Protocols
In Vitro Drug Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against various P. falciparum strains.
Methodology:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: Compounds are serially diluted in complete medium to achieve a range of concentrations.
-
Assay Plate Preparation: 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) are added to each well of a 96-well plate containing 100 µL of the drug dilutions.
-
Incubation: Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
Data Analysis: Fluorescence is measured using a fluorescence plate reader. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Genotyping of Resistance Markers
Objective: To identify single nucleotide polymorphisms (SNPs) in genes associated with antimalarial drug resistance.
Methodology:
-
Genomic DNA Extraction: Genomic DNA is extracted from cultured parasites using a commercial DNA extraction kit.
-
PCR Amplification: Specific gene fragments of pfcrt, pfmdr1, pfdhfr, pfdhps, pfcytb, and kelch13 are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The PCR products are purified and sequenced using Sanger sequencing.
-
Sequence Analysis: The obtained sequences are compared to the reference sequences of the 3D7 strain to identify mutations.
Visualizing Resistance Mechanisms and Experimental Workflow
Signaling Pathway Diagram
Caption: Hypothesized mechanism of Agent 29 action and cross-resistance via PfCRT.
Experimental Workflow Diagram
Caption: Workflow for determining the cross-resistance profile of antimalarial agents.
Conclusion
The preliminary data strongly suggests that "Antimalarial Agent 29" exhibits cross-resistance with chloroquine, mediated by the K76T mutation in the pfcrt gene. This indicates that Agent 29 may not be effective in regions with high levels of chloroquine resistance. However, its efficacy against strains resistant to other classes of antimalarials, such as mefloquine and atovaquone, suggests it has a distinct mechanism of action that could be valuable in specific therapeutic contexts. Further in vivo studies are warranted to confirm these findings and to fully elucidate the resistance profile of Agent 29.
References
- 1. Identification and deconvolution of cross-resistance signals from antimalarial compounds using multidrug-resistant Plasmodium falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Molecular Markers of Resistance to Antimalarial Drugs Three Years After Perennial Malaria Chemoprevention in Sierra Leone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transporters involved in resistance to antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of β-Carboline Inhibitors of P. falciparum: A Guide for Researchers
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has propelled the investigation of diverse chemical scaffolds, with β-carbolines emerging as a particularly promising class of compounds. This guide provides a comparative analysis of various β-carboline inhibitors of Plasmodium falciparum, the deadliest species of human malaria parasite. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in this critical field.
Overview of β-Carboline Antiplasmodial Activity
β-carbolines are a group of naturally occurring and synthetic heterocyclic alkaloids built on a tricyclic pyrido[3,4-b]indole core.[1] Their structural diversity has led to a wide range of biological activities, including potent antiplasmodial effects against both drug-sensitive and drug-resistant strains of P. falciparum.[2][3] The mechanism of action for many β-carboline derivatives is thought to involve intercalation with parasitic DNA, thereby inhibiting DNA synthesis.[4] However, other potential targets within the parasite are also being explored, suggesting a multi-targeted approach that could be key to overcoming resistance.[5][6]
Comparative Efficacy of β-Carboline Derivatives
The antiplasmodial potency of β-carboline inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against P. falciparum cultures. The following tables summarize the in vitro activity and cytotoxicity of several representative β-carboline compounds from recent studies.
| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound 9a | 3D7 (CS) | < 2.86 | > 1818 | Normal Dermal Fibroblasts | > 635 | [4][7] |
| RKL-9 (CR) | < 2.86 | > 635 | [4][7] | |||
| Compound 7 | D10 (CS) | 4.00 ± 0.53 | > 100 | HMEC-1 | > 25 | [5] |
| W2 (CR) | 4.12 ± 0.41 | > 24 | [5] | |||
| Compound 10 | W2 (CR) | 0.51 | > 100 | WI-26-VA4 | > 196 | [8] |
| PRC1584 | Drug-sensitive/resistant strains | Potent activity reported | Not specified | High barrier to resistance noted | [9] | |
| PRC1697 | Drug-sensitive/resistant strains | More potent than PRC1584 | Not specified | [9] | ||
| Harmine | K1 (CR) | Not specified | [4] | |||
| Fascaplysin | K1 (CR) | 0.168 | [4] | |||
| Cipargamin (KAE609) | Multiple strains | 0.0005 - 0.0014 | [5] | |||
| MMV008138 | Dd2 (CR) | 0.250 | [5] |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant
In Vivo Efficacy
Select β-carboline derivatives have also demonstrated significant antiplasmodial activity in murine models of malaria. For instance, compound 9a exhibited considerable in vivo antimalarial activity with a median effective dose (ED50) of 27.74 mg/kg in monotherapy.[4] When used in combination with artesunate, it resulted in 99.69% chemosuppression on day 5, with complete parasite clearance and a mean survival time of 25.8 ± 4.91 days.[4][7] Another study showed that compound 10 provided significant parasite growth inhibition in a model of experimental cerebral malaria, with 67.9% inhibition in a curative assay and 82% in a suppressive assay.[8]
Experimental Protocols
A generalized workflow for the in vitro evaluation of β-carboline inhibitors against P. falciparum is outlined below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Parasite Culture: P. falciparum strains (e.g., 3D7, D10, W2, RKL-9) are maintained in continuous culture in human red blood cells (RBCs) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]
-
Drug Preparation: The β-carboline compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous parasite cultures (primarily ring stages) are diluted to a parasitemia of ~0.5-1% and a hematocrit of 2%. This parasite suspension is then added to 96-well plates containing the serially diluted drug compounds. Chloroquine and artemisinin are often used as standard controls.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HEK293T, HepG2, HMEC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the β-carboline compounds.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the study of β-carboline inhibitors, the following diagrams illustrate a proposed mechanism of action and a typical experimental workflow.
References
- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Carboline Derivatives Tackling Malaria: Biological Evaluation and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of β-Carboline Derivatives Reveals a High Barrier to Resistance and Potent Activity against Ring-Stage and DHA-Induced Dormant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Antimalarial Agent M5717 in Murine Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – This guide provides a comparative analysis of the in vivo efficacy of the novel antimalarial agent M5717 against established therapies, Chloroquine and Artemether-lumefantrine, in mouse models of malaria. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimalarial compounds.
M5717 is a promising drug candidate that inhibits parasite protein synthesis by targeting the Plasmodium falciparum translation elongation factor 2 (PfeEF2).[1][2][3] This unique mechanism of action confers activity across multiple stages of the parasite lifecycle, positioning M5717 as a potential tool for both treatment and prevention of malaria.[4][5] Preclinical studies in murine models have demonstrated its potent, orally available efficacy.[2][6]
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of M5717 in comparison to Chloroquine and Artemether-lumefantrine in Plasmodium berghei-infected mice. The data is primarily derived from the Peters' 4-day suppressive test, a standard model for evaluating antimalarial drug efficacy.
| Antimalarial Agent | Mouse Model | Dosing Regimen (Oral) | Efficacy Endpoint | Result | Citation |
| M5717 | P. berghei | 4 days | ED90 | < 1 mg/kg | [2] |
| Chloroquine | P. berghei | 4 days | ED50 | 1.5 - 1.8 mg/kg | [7] |
| Chloroquine | P. berghei | 4 days | % Suppression (10 mg/kg) | 93% | [8] |
| Artemether-lumefantrine | P. falciparum (humanized mice) | 3 days | Cure Rate (Day 28) | 91.1% - 100% | [9][10][11][12] |
Experimental Protocols
Peters' 4-Day Suppressive Test
The standard 4-day suppressive test is a widely used in vivo assay to evaluate the efficacy of antimalarial compounds against the blood stages of rodent malaria parasites.[8][13][14][15]
1. Parasite and Animal Models:
-
Parasite: Chloroquine-sensitive strains of Plasmodium berghei are commonly used.[8]
-
Animals: Swiss albino or other suitable mouse strains are utilized.[8][13]
2. Inoculum Preparation and Infection:
-
Donor mice with a rising parasitemia are used to prepare the inoculum.[8]
-
Experimental mice are inoculated intraperitoneally (IP) or intravenously (IV) with a suspension containing a standardized number of parasitized red blood cells (e.g., 1 x 10^7).[8][13]
3. Drug Administration:
-
Test compounds and reference drugs are administered orally or via other appropriate routes.[7]
-
Treatment commences a few hours after infection on day 0 and continues daily for four consecutive days (day 0 to day 3).[8][15]
4. Determination of Parasitemia:
-
On day 4, thin blood smears are prepared from the tail blood of each mouse.[7]
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[7]
5. Efficacy Evaluation:
-
The average parasitemia in the treated groups is compared to that of an untreated control group.
-
The percentage of parasite suppression is calculated using the following formula: % Suppression = 100 - [(Mean parasitemia of treated group) / (Mean parasitemia of control group)] x 100
Visualizations
Caption: Experimental workflow for the Peters' 4-day suppressive test.
Caption: Mechanism of action of M5717 targeting protein synthesis.
References
- 1. M5717 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delayed bloodstream clearance of Plasmodium falciparum parasites after M5717 treatment is attributable to the inability to modify their red blood cell hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-erythrocytic Activity of M5717 in Monotherapy and Combination in Preclinical Plasmodium Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mmv.org [mmv.org]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Exploration of in vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in under fives in Tabora region, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four-day suppressive test [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
